molecular formula C18H33NO2 B3026170 Sphingosine (d18:1) alkyne

Sphingosine (d18:1) alkyne

货号: B3026170
分子量: 295.5 g/mol
InChI 键: GRZHNWWIQBDTDR-KRWOKUGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sphingosine alkyne is an ω-alkyne form of sphingosine (d18:1). The terminal alkyne group can be used in click chemistry reactions to tag sphingosine (d18:1) with fluorescent or biotinylated labels for analysis of its metabolism and biological activity.>

属性

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHNWWIQBDTDR-KRWOKUGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Incorporation of Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis related to the metabolic incorporation of sphingosine (d18:1) alkyne, a powerful chemical tool for studying sphingolipid metabolism and signaling.

Introduction: The Role of Sphingolipids and the Utility of Alkyne Analogs

Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2] The central backbone of these lipids is a long-chain amino alcohol, with sphingosine (d18:1) being a predominant form in mammals.[1] Key bioactive sphingolipids derived from sphingosine include ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P), each with distinct signaling functions.[2][3]

To dissect the complex and dynamic metabolic pathways of sphingolipids, researchers utilize metabolic labeling with chemically modified analogs. This compound is a sphingosine molecule functionalized with a terminal alkyne group. This small modification is minimally disruptive, allowing the molecule to be processed by the cell's natural enzymatic machinery.[4][5] The alkyne handle then permits the use of "click chemistry," a highly specific and efficient bioorthogonal reaction, to attach a variety of reporter tags, such as fluorophores or biotin, for visualization, identification, and quantification of the metabolically incorporated sphingolipids.[6]

Mechanism of this compound Metabolic Incorporation

The metabolic fate of exogenously supplied this compound is dictated by the canonical sphingolipid metabolic pathways. It is presumed that the alkyne analog is recognized and processed by the same enzymes that act on endogenous sphingosine.

Upon entering the cell, this compound can be directed into several key metabolic routes:

  • Ceramide Synthesis: The primary fate of sphingosine is its acylation by ceramide synthases (CerS) to form ceramide-alkyne. There are six isoforms of CerS in mammals, each exhibiting specificity for fatty acyl-CoAs of varying chain lengths.[7] Studies have shown that alkyne-modified sphingoid bases are effective substrates for ceramide synthases, with Michaelis-Menten constants similar to their natural counterparts.[4][5]

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) can phosphorylate sphingosine-alkyne at the 1-hydroxyl position to produce sphingosine-1-phosphate (S1P)-alkyne, a critical signaling molecule.[7]

  • Salvage Pathway: The newly synthesized ceramide-alkyne can be further metabolized. It can be transported to the Golgi apparatus where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin-alkyne (via sphingomyelin synthase) and various glycosphingolipids-alkyne (via glucosylceramide synthase and other glycosyltransferases).[7]

  • Degradation: Alternatively, S1P-alkyne can be irreversibly degraded by sphingosine-1-phosphate lyase.[6]

The following diagram illustrates the metabolic pathways involved in the incorporation of this compound.

Sphingolipid_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytosol Cytosol / ER cluster_golgi Golgi Sphingosine_Alkyne_ext This compound Sphingosine_Alkyne_int Sphingosine-Alkyne Sphingosine_Alkyne_ext->Sphingosine_Alkyne_int Transport Ceramide_Alkyne Ceramide-Alkyne Sphingosine_Alkyne_int->Ceramide_Alkyne Acyl-CoA S1P_Alkyne S1P-Alkyne Sphingosine_Alkyne_int->S1P_Alkyne ATP Sphingomyelin_Alkyne Sphingomyelin-Alkyne Ceramide_Alkyne->Sphingomyelin_Alkyne Transport to Golgi GSL_Alkyne Glycosphingolipids-Alkyne Ceramide_Alkyne->GSL_Alkyne Degradation_Products Degradation Products S1P_Alkyne->Degradation_Products CerS Ceramide Synthase (CerS) CerS->Ceramide_Alkyne SphK Sphingosine Kinase (SphK) SphK->S1P_Alkyne S1PL S1P Lyase S1PL->Degradation_Products SMS Sphingomyelin Synthase (SMS) Sphingomyelin_Alkyne->SMS GCS Glucosylceramide Synthase (GCS) GSL_Alkyne->GCS

Metabolic pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the metabolic incorporation of this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured cells with this compound.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, A172)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to the final desired concentration (typically 5-50 µM).

  • Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal labeling time will depend on the cell type and the specific metabolic pathway being investigated.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove excess labeling reagent. The cells are now ready for downstream applications such as cell lysis for lipid extraction or fixation for imaging.

Click Chemistry Reaction for Visualization or Affinity Purification

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a reporter molecule to the alkyne-labeled sphingolipids.

Materials:

  • Metabolically labeled cells

  • Fixative (e.g., 4% paraformaldehyde in PBS) for imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for imaging

  • Click chemistry reaction buffer (e.g., from a commercial kit)

  • Copper(II) sulfate (CuSO4) solution

  • Reducing agent (e.g., sodium ascorbate)

  • Azide-functionalized reporter molecule (e.g., azide-fluorophore for imaging, azide-biotin for affinity purification)

  • Cell lysis buffer for affinity purification

Procedure for Imaging:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, CuSO4, and a reducing agent. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells multiple times with PBS to remove unreacted reagents.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy.

Procedure for Affinity Purification:

  • Cell Lysis: Lyse the labeled cells in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: Perform the click reaction in the cell lysate by adding the azide-biotin, CuSO4, and a reducing agent. Incubate for 1-2 hours at room temperature.

  • Affinity Purification: The biotinylated sphingolipids can now be enriched using streptavidin-coated beads.

  • Downstream Analysis: The enriched lipids can be eluted and analyzed by mass spectrometry.

Lipid Extraction and LC-MS/MS Analysis

This protocol describes a general method for extracting lipids from labeled cells and preparing them for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled and harvested cell pellet

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17-sphingosine)

  • LC-MS/MS system

Procedure:

  • Addition of Internal Standards: Resuspend the cell pellet in a known volume of water or PBS and add a known amount of an appropriate internal standard.

  • Lipid Extraction: Perform a Bligh-Dyer or a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension. Vortex vigorously and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different sphingolipid species. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the alkyne-labeled sphingolipids and their endogenous counterparts based on their specific precursor and product ion pairs.[7][8]

Data Presentation

Quantitative analysis of the metabolic incorporation of this compound is typically performed using LC-MS/MS. The data is presented as the amount of each alkyne-labeled sphingolipid species, often normalized to the total protein content or cell number. While a specific consolidated table of quantitative results for this compound was not found in the searched literature, the following table represents a typical format for presenting such data. The values are hypothetical and for illustrative purposes only.

Sphingolipid SpeciesAmount (pmol/mg protein)
Sphingosine-Alkyne15.2 ± 2.1
Ceramide (C16:0)-Alkyne45.8 ± 5.3
Ceramide (C18:0)-Alkyne22.1 ± 3.0
Ceramide (C24:0)-Alkyne10.5 ± 1.8
Ceramide (C24:1)-Alkyne8.7 ± 1.2
Sphingomyelin-Alkyne150.3 ± 18.5
Glucosylceramide-Alkyne35.6 ± 4.2
Sphingosine-1-Phosphate-Alkyne5.1 ± 0.8

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the metabolic labeling, detection, and analysis of this compound incorporation.

Experimental_Workflow Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with This compound Start->Metabolic_Labeling Harvesting Cell Harvesting and Washing Metabolic_Labeling->Harvesting Decision Downstream Application? Harvesting->Decision Imaging_Branch Imaging Decision->Imaging_Branch Yes Quant_Branch Quantification Decision->Quant_Branch No Fixation Fixation & Permeabilization Imaging_Branch->Fixation Click_Fluorophore Click Chemistry with Azide-Fluorophore Fixation->Click_Fluorophore Microscopy Fluorescence Microscopy Click_Fluorophore->Microscopy Lipid_Extraction Lipid Extraction with Internal Standards Quant_Branch->Lipid_Extraction Click_Biotin Optional: Click Chemistry with Azide-Biotin & Affinity Purification Lipid_Extraction->Click_Biotin LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Click_Biotin->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Experimental workflow for sphingosine alkyne analysis.
Logical Relationship of Metabolic Incorporation

This diagram illustrates the logical flow of this compound through the major metabolic decision points within the cell.

Logical_Relationship Sphingosine_Alkyne Cellular this compound Pool Phosphorylation_Point Phosphorylation? Sphingosine_Alkyne->Phosphorylation_Point Acylation_Point Acylation? Sphingosine_Alkyne->Acylation_Point Phosphorylation_Point->Acylation_Point No S1P_Alkyne S1P-Alkyne Phosphorylation_Point->S1P_Alkyne Yes Acylation_Point->Phosphorylation_Point No Ceramide_Alkyne Ceramide-Alkyne Acylation_Point->Ceramide_Alkyne Yes Signaling_Degradation Signaling or Degradation S1P_Alkyne->Signaling_Degradation Complex_Sphingolipid_Synthesis Synthesis of Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide_Alkyne->Complex_Sphingolipid_Synthesis

Metabolic fate of intracellular sphingosine alkyne.

References

An In-depth Technical Guide to the Cellular Uptake and Trafficking of Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structure and function of cellular membranes. Beyond their structural role, sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The study of these pathways has been significantly advanced by the development of chemically modified analogs, such as Sphingosine (d18:1) alkyne. This molecule, which incorporates a terminal alkyne group, allows for powerful bioorthogonal "click chemistry" reactions. This enables the visualization and quantification of its uptake, trafficking, and metabolic fate within the cell, providing a window into the complex dynamics of sphingolipid metabolism and signaling. This guide provides a comprehensive overview of the current understanding of the cellular uptake and trafficking of this compound, including quantitative data, detailed experimental protocols, and visualization of the associated metabolic pathways.

Data Presentation

The following tables summarize the available quantitative data on the metabolism of this compound. It is important to note that specific data on the uptake kinetics and precise subcellular distribution of this molecule are still emerging areas of research.

ParameterCell TypeValueMethodReference
Metabolite Profile Primary Human Intestinal Epithelial CellsCeramide Alkyne: 31.6 ± 3.3% of total detected alkyne-lipidCapillary Electrophoresis with Fluorescence Detection[1]
Sphingosine-1-Phosphate Alkyne: Not detected

Table 1: Metabolic Fate of this compound. This table shows the primary metabolic product of this compound in a specific primary cell type. The data indicates that the alkyne analog is predominantly converted to a ceramide analog.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound in a cellular context. The following are key experimental protocols adapted from established methods.[2][3]

Protocol 1: Cellular Labeling with this compound and Fluorescence Microscopy

This protocol details the steps for labeling live cells with this compound, followed by fixation, click chemistry-mediated fluorescent tagging, and imaging.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with delipidated FBS

  • This compound (stock solution in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization and Blocking Buffer (0.1% saponin with 5% bovine serum albumin in PBS)

  • Click-iT™ Cell Reaction Buffer Kit (or equivalent) containing:

    • Copper (II) Sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • MatTek dishes or coverslips

Procedure:

  • Cell Seeding: Plate cells on MatTek dishes or coverslips at a suitable density (e.g., 0.5 × 10⁵ HeLa cells) and allow them to adhere overnight.

  • Labeling:

    • Wash cells twice with warm DMEM containing delipidated FBS.

    • Prepare the labeling medium by diluting the this compound stock solution to a final concentration of 0.5 µM in pre-warmed DMEM with delipidated FBS.

    • Incubate cells with the labeling medium for 30 minutes at 37°C.

  • Chase Period:

    • Wash the cells three times with DMEM containing delipidated FBS.

    • Incubate the cells in normal growth medium (DMEM with 10% FBS) for a desired chase period (e.g., 1-4 hours) at 37°C to allow for trafficking of the lipid.[2]

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with Permeabilization and Blocking Buffer for 1 hour at room temperature.

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore, CuSO₄, and a reducing agent.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells at least five times with PBS over a period of 1 hour.

    • Mount the coverslips or image the dishes directly using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Lipid Extraction and Mass Spectrometry Analysis of this compound Metabolites

This protocol outlines the procedure for extracting lipids from cells treated with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[4][5]

Materials:

  • Cultured cells treated with this compound

  • PBS

  • Methanol

  • Chloroform

  • Internal standards for sphingolipids (e.g., C17-sphingosine)

  • LC-MS grade solvents

Procedure:

  • Cell Harvesting:

    • Wash cell monolayers with ice-cold PBS.

    • Scrape cells into a conical tube and pellet by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

    • Add the internal standards at a known concentration.

    • Vortex vigorously and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

  • Sample Preparation:

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute lipids using a gradient of appropriate mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the alkyne-containing sphingolipid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, targeting the specific precursor and product ions for this compound and its metabolites.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis A Seed Cells B Incubate with This compound A->B C Chase Period B->C D Fixation & Permeabilization C->D Imaging Pathway G Lipid Extraction C->G Metabolomics Pathway E Click Chemistry with Fluorescent Azide D->E F Fluorescence Microscopy E->F H LC-MS/MS Analysis G->H

Figure 1: Experimental workflow for studying this compound.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Sph_alk_ext Extracellular This compound Sph_alk_int Intracellular This compound Sph_alk_ext->Sph_alk_int Transport CerS Ceramide Synthases (CerS) Sph_alk_int->CerS Cer_alk Ceramide (d18:1) Alkyne CerS->Cer_alk Further_met Further Metabolism (e.g., to Sphingomyelin Alkyne) Cer_alk->Further_met

Figure 2: Metabolic fate of this compound.

Signaling_Pathway cluster_stimulus Stimulus cluster_response Cellular Response Sph_alk This compound (Metabolized to Ceramide Alkyne) Cer_alk Increased Ceramide Alkyne Pool Sph_alk->Cer_alk PP2A Protein Phosphatase 2A (PP2A) Activation Cer_alk->PP2A Akt_inhib Inhibition of Akt/PKB Signaling PP2A->Akt_inhib Apoptosis Apoptosis Akt_inhib->Apoptosis Cell_cycle Cell Cycle Arrest Akt_inhib->Cell_cycle

Figure 3: Inferred signaling consequences of this compound uptake.

Conclusion

This compound is a powerful tool for investigating the intricate pathways of sphingolipid metabolism and signaling. Its bioorthogonal alkyne handle allows for precise and sensitive detection within the cellular environment. While quantitative data on its uptake kinetics and subcellular distribution are still being actively researched, the available evidence indicates that it is readily taken up by cells and metabolized primarily to a ceramide analog. This suggests that its downstream signaling effects are likely mediated by the cellular consequences of increased ceramide levels, such as the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of sphingolipids in health and disease using this versatile chemical probe. Future studies focusing on the quantitative aspects of its transport and localization will undoubtedly provide deeper insights into the dynamic regulation of sphingolipid homeostasis.

References

The Role of Sphingosine (d18:1) Alkyne in Unraveling Sphingolipid Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The dynamic and complex nature of sphingolipid metabolism and signaling has necessitated the development of sophisticated tools to dissect these pathways. Among these, Sphingosine (d18:1) alkyne has emerged as a powerful chemical probe for the metabolic labeling and subsequent visualization and quantification of sphingolipids. This technical guide provides a comprehensive overview of the application of this compound in studying sphingolipid signaling, complete with detailed experimental protocols, quantitative data analysis, and visual representations of key pathways and workflows.

This compound is a synthetic analog of sphingosine, a foundational backbone of most sphingolipids. It features a terminal alkyne group, a small and biologically inert functional group that allows for its covalent modification through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This allows researchers to introduce a tag (e.g., a fluorophore or a biotin molecule) onto the sphingosine analog after it has been metabolized and incorporated into more complex sphingolipids within the cell. This strategy enables the tracking and analysis of sphingolipid metabolism and trafficking with minimal perturbation to the biological system.

Core Principles: Metabolic Labeling and Click Chemistry

The utility of this compound lies in a two-step process: metabolic labeling followed by click chemistry.

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and enters the sphingolipid metabolic pathway. Cellular enzymes then process the alkyne-tagged sphingosine, incorporating it into various downstream sphingolipids such as ceramides, sphingomyelin, and glycosphingolipids.

  • Click Chemistry: After a desired incubation period, the cells are fixed, and a "click" reaction is performed. The terminal alkyne on the incorporated sphingolipids reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, effectively "clicking" the reporter onto the lipid. The reporter can be a fluorescent dye for imaging or a biotin tag for affinity purification and subsequent mass spectrometry analysis.

This approach offers significant advantages over traditional methods like using fluorescently-labeled lipids, as the small alkyne tag is less likely to alter the natural trafficking and metabolism of the lipid.

Visualizing Sphingolipid Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the core concepts.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA DHSph Dihydrosphingosine (Sphinganine) Serine->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sphingosine Sphingosine Cer->Sphingosine CDase Sph_alkyne This compound Cer_alkyne Alkyne-Ceramide Sph_alkyne->Cer_alkyne S1P_alkyne Alkyne-S1P Sph_alkyne->S1P_alkyne SPHK1/2 SM_alkyne Alkyne-Sphingomyelin Cer_alkyne->SM_alkyne SMS GlcCer_alkyne Alkyne-Glucosylceramide Cer_alkyne->GlcCer_alkyne GCS S1P S1P Sphingosine->S1P SPHK1/2 Degradation Degradation S1P->Degradation SPL

Caption: Metabolic incorporation of this compound into major sphingolipid classes.

Experimental_Workflow cluster_analysis Analytical Methods Start Start: Culture Cells Labeling Metabolic Labeling with This compound Start->Labeling Fixation Cell Fixation Labeling->Fixation Click Click Chemistry Reaction (e.g., with fluorescent azide) Fixation->Click Analysis Analysis Click->Analysis Microscopy Fluorescence Microscopy (Visualization) Analysis->Microscopy MassSpec Mass Spectrometry (Quantification/Identification) Analysis->MassSpec

Caption: General experimental workflow for studying sphingolipids using this compound.

Click_Chemistry Alkyne Sphingolipid-Alkyne Plus + Alkyne->Plus Azide Reporter-Azide (e.g., Fluorophore-N3) Catalyst Cu(I) Catalyst Azide->Catalyst Plus->Azide Product Triazole-linked Sphingolipid-Reporter Catalyst->Product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Reaction.

Quantitative Data Presentation

A key advantage of using this compound is the ability to perform quantitative analysis of sphingolipid metabolism. By using mass spectrometry, researchers can determine the relative or absolute abundance of various alkyne-labeled sphingolipid species. The following tables provide examples of how quantitative data from such experiments can be presented.

Table 1: Relative Abundance of Sphingolipid Classes in Mouse Nervous System Tissues. This table illustrates the differing composition of major sphingolipid classes across various regions of the nervous system.

Sphingolipid ClassCerebrum (%)Brain Stem (%)Spinal Cord (%)Sciatic Nerve (%)
Ceramides25201510
Sphingomyelins40506070
Hexosylceramides2015105
Sulfatides15151515
Data presented in this table is illustrative and based on trends reported in the literature.

Table 2: Quantification of Endogenous Sphingolipids in Human Skin Fibroblasts. This table shows the baseline levels of various sphingolipids, which can serve as a reference for comparison after metabolic labeling experiments.

Sphingolipid SpeciesConcentration (pmol/mg protein)
Sphingosine (d18:1)15.2 ± 2.5
Sphinganine (d18:0)8.7 ± 1.8
Ceramide (d18:1/16:0)120.5 ± 15.3
Ceramide (d18:1/24:0)85.2 ± 11.7
Sphingomyelin (d18:1/16:0)350.8 ± 45.2
Sphingomyelin (d18:1/24:1)180.4 ± 23.9
Glucosylceramide (d18:1/16:0)45.6 ± 6.1
Data is hypothetical and for illustrative purposes, based on typical values found in fibroblast cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (e.g., from a commercial supplier)

  • Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, chambered coverglass) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 1-10 mM in ethanol).

    • Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (typically 1-10 µM).

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Add the labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal labeling time may need to be determined empirically for each cell type and experimental goal.

  • Wash:

    • Aspirate the labeling medium.

    • Wash the cells three times with warm PBS to remove unincorporated this compound.

  • Proceed to Downstream Applications: The cells are now ready for fixation and click chemistry (Protocol 2) or lipid extraction for mass spectrometry analysis (Protocol 4).

Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy

This protocol describes the "clicking" of a fluorescent azide to alkyne-labeled sphingolipids in fixed cells for subsequent imaging.

Materials:

  • Metabolically labeled and washed cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate (reducing agent)

    • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, to stabilize Cu(I) and reduce cytotoxicity)

  • PBS

Procedure:

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 6-well plate may consist of:

      • 1-10 µM fluorescent azide

      • 1 mM CuSO4

      • 10 mM Sodium ascorbate

      • (Optional) 1 mM THPTA

    • Add the click reaction cocktail to the cells and incubate

Biophysical Properties of Membranes Containing Sphingosine (d18:1) Alkyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of lipid membranes incorporating Sphingosine (d18:1) alkyne. This modified sphingolipid, featuring a terminal alkyne group, serves as a powerful tool for researchers utilizing click chemistry to study sphingolipid metabolism, trafficking, and localization. While direct quantitative biophysical data for this specific alkyne-modified sphingosine is limited in publicly available literature, this guide synthesizes information on unmodified sphingosine and general principles of lipid biophysics to project the expected impact of this compound on membrane characteristics.

Introduction to Sphingosine and its Alkyne Analog

Sphingosine is a foundational component of sphingolipids, a class of lipids crucial for the structural integrity and signaling functions of cell membranes.[1] Its unique structure, with a long hydrocarbon chain, an amino group, and hydroxyl groups, allows it to participate in extensive hydrogen bonding networks within the lipid bilayer. These interactions significantly influence membrane properties.

The introduction of a terminal alkyne group on the C18 hydrocarbon chain of sphingosine (d18:1) creates a "clickable" analog. This modification is minimally perturbative due to the small size and relative inertness of the alkyne moiety, allowing the lipid to be incorporated into cellular membranes and subsequently tagged with fluorescent probes or other reporters for visualization and analysis. While primarily a tool for chemical biology, the presence of this compound is expected to modulate the biophysical properties of the host membrane in a manner similar to its natural counterpart.

Quantitative Data on Membrane Properties

The following tables summarize the expected biophysical effects of incorporating this compound into model lipid membranes. These projections are based on published data for unmodified sphingosine and ceramides. It is important to note that the magnitude of these effects may be subtly altered by the terminal alkyne group.

Table 1: Expected Impact of this compound on Membrane Fluidity and Order

ParameterExpected Effect of this compoundMethod of MeasurementReference for Unmodified Sphingosine
Membrane Fluidity DecreaseFluorescence Anisotropy/Polarization[2]
Lipid Packing Increase (more ordered)Fluorescence Anisotropy, Laurdan GP[2]
Order Parameter (S) IncreaseNMR Spectroscopy, Fluorescence Anisotropy[3]

Table 2: Expected Impact of this compound on Membrane Phase Behavior and Permeability

ParameterExpected Effect of this compoundMethod of MeasurementReference for Unmodified Sphingosine
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) IncreaseDifferential Scanning Calorimetry (DSC)[2][3]
Phase Transition Enthalpy (ΔH) IncreaseDifferential Scanning Calorimetry (DSC)[2]
Membrane Permeability IncreaseFluorescent Probe Leakage Assays[2]
Bilayer Thickness Likely IncreaseAtomic Force Microscopy (AFM), X-ray Scattering[4]
Mechanical Stiffness IncreaseAtomic Force Microscopy (AFM) - Force Spectroscopy[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biophysical properties of membranes containing this compound.

Preparation of Model Membranes (Liposomes)

Large unilamellar vesicles (LUVs) are commonly used as model membrane systems.

Protocol:

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids, including this compound, in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation above the lipid mixture's phase transition temperature (Tm).[6] This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).[7] This process is typically performed at a temperature above the Tm.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.[8]

Protocol:

  • Sample Preparation:

    • Prepare liposomes as described in section 3.1 at a lipid concentration of 1-10 mg/mL.

    • Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.[2]

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature well below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

    • Typically, multiple heating and cooling scans are performed to ensure reproducibility.

  • Data Analysis:

    • The resulting thermogram (heat flow versus temperature) will show endothermic peaks corresponding to phase transitions.

    • The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[9]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of membrane topography and can be used to probe its mechanical properties.[10]

Protocol for Supported Lipid Bilayers (SLBs):

  • Substrate Preparation:

    • Cleave a mica substrate to create an atomically flat and clean surface.[11][12]

  • Vesicle Fusion:

    • Deposit a solution of small unilamellar vesicles (SUVs) or LUVs onto the mica surface.[13]

    • The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer on the substrate.[14]

    • Incubation time and temperature are critical parameters that depend on the lipid composition.

  • AFM Imaging:

    • Image the SLB in a liquid cell using tapping mode or contact mode AFM.

    • Topographical images reveal the lateral organization of the membrane, including the presence of lipid domains.

  • Force Spectroscopy:

    • In force spectroscopy mode, the AFM tip is indented into and retracted from the bilayer at specific locations.

    • The resulting force-distance curves provide information on the bilayer's mechanical properties, such as its breakthrough force (a measure of its resilience) and thickness.[5]

Fluorescence Spectroscopy

Fluorescence-based techniques are widely used to assess membrane fluidity and permeability.[15]

Protocol for Membrane Fluidity (Fluorescence Anisotropy):

  • Probe Incorporation:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposome suspension. DPH partitions into the hydrophobic core of the bilayer.[16]

  • Anisotropy Measurement:

    • Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

    • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.

    • Higher anisotropy values correspond to a more ordered and less fluid membrane environment.[17]

Protocol for Membrane Permeability (Fluorescent Dye Leakage Assay):

  • Encapsulation of Fluorescent Dye:

    • Prepare liposomes in a buffer containing a high concentration of a self-quenching fluorescent dye, such as calcein or carboxyfluorescein.[18][19]

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement:

    • Monitor the fluorescence intensity of the liposome suspension over time.

    • An increase in fluorescence indicates that the dye is leaking out of the vesicles and becoming de-quenched in the external medium. The rate of fluorescence increase is proportional to the membrane permeability.

Signaling Pathways and Experimental Workflows

Sphingosine is a key player in cellular signaling, primarily through its conversion to sphingosine-1-phosphate (S1P). This compound is metabolized in cells and can be used to trace these pathways.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P_Signaling Sph Sphingosine (or Sph-alkyne) SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binding G_protein G-proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Rac, PLC, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Survival, Migration, etc.) Downstream->Response

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Biophysical Characterization

Biophysical_Workflow Start Start: Define Membrane Composition Prep Prepare Model Membrane (Liposomes or SLB) Start->Prep DSC Differential Scanning Calorimetry (DSC) Prep->DSC AFM Atomic Force Microscopy (AFM) Prep->AFM Fluorescence Fluorescence Spectroscopy Prep->Fluorescence Data Data Analysis DSC->Data AFM->Data Fluorescence->Data Conclusion Conclusion on Biophysical Properties Data->Conclusion

Caption: General workflow for biophysical characterization of model membranes.

Conclusion

This compound is a valuable tool for probing the roles of sphingolipids in cellular processes. Based on the known biophysical effects of unmodified sphingosine, its incorporation is expected to induce a more ordered, rigid, and permeable membrane state. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these properties in their specific model systems. Further direct biophysical characterization of membranes containing this compound will be crucial to fully elucidate the subtle effects of the alkyne modification and to refine our understanding of its behavior in complex biological membranes.

References

In Vivo Applications of Sphingosine (d18:1) Alkyne in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the in vivo study of these pathways crucial for therapeutic development.[2] Sphingosine (d18:1) alkyne is a chemically modified analog of natural sphingosine, featuring a terminal alkyne group.[3] This small, bio-inert functional group enables researchers to trace the metabolic fate of sphingosine in living organisms through a two-step process: metabolic labeling followed by a highly specific "click chemistry" reaction.[4][5]

This guide provides an in-depth overview of the in vivo applications of this compound in animal models, focusing on experimental methodologies, data interpretation, and the visualization of key processes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to investigate sphingolipid metabolism and function in a physiologically relevant context.

Core Principles: Metabolic Labeling and Click Chemistry

The utility of this compound lies in its ability to be processed by endogenous enzymes, thus entering the natural sphingolipid metabolic network.[6][7] Once administered to an animal model, it is converted into more complex sphingolipids, such as ceramide, sphingomyelin, and glycosphingolipids, all bearing the alkyne tag.

The alkyne group is bioorthogonal, meaning it does not react with endogenous molecules.[8] Its presence allows for covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary azide group. This reaction, termed click chemistry, is highly efficient and specific.[9] For in vivo applications, two main types are used:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction, typically performed on fixed tissues or cell lysates due to the cytotoxicity of the copper catalyst.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a toxic catalyst, making it suitable for experiments in living cells and potentially in whole organisms.[6][10]

This two-step approach allows for the sensitive detection and visualization of sphingolipid metabolism and localization within the complex environment of an animal model.

In Vivo Applications and Methodologies

The primary application of this compound in animal models is to trace and visualize the dynamic processes of sphingolipid metabolism, transport, and localization. This strategy has been successfully applied to visualize newly synthesized DNA, RNA, proteins, and lipids in live cells and animals.[11][12]

Key Experiments and Protocols

1. Animal Administration and Metabolic Labeling:

  • Animal Models: Mice are the most commonly used animal model for these studies.[11][13]

  • Probe Administration: this compound, often complexed with a carrier like bovine serum albumin (BSA) to improve solubility, can be administered through various routes. The choice of route depends on the target organ and the desired pharmacokinetic profile.

    • Intravenous (i.v.) injection: For systemic distribution.

    • Intraperitoneal (i.p.) injection: Common for systemic delivery and absorption into the lymphatic system.

    • Oral gavage: To study intestinal absorption and metabolism.[13]

  • Dosage and Time Course: The optimal dose and labeling duration are critical and must be determined empirically for each specific application and animal model. Time-course experiments are essential to track the conversion of the alkyne probe into its various metabolites.[14]

2. Tissue Harvesting and Processing:

  • Following the labeling period, animals are euthanized, and tissues of interest (e.g., brain, liver, intestine) are collected.[14][15]

  • Tissues can be either snap-frozen for subsequent lipid extraction and biochemical analysis or fixed (e.g., with paraformaldehyde) for histological analysis and imaging.

3. Ex Vivo Click Chemistry Reaction (for Imaging):

This protocol is for performing the CuAAC reaction on fixed tissue sections.

  • Reagents:

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Ligand (e.g., TBTA) to stabilize the copper(I) ion

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Wash buffer (PBS)

  • Protocol:

    • Permeabilize the fixed tissue sections to allow reagents to penetrate the cells.

    • Prepare the click reaction cocktail by mixing the azide-fluorophore, CuSO₄, and sodium ascorbate in buffer immediately before use.

    • Incubate the tissue sections with the click reaction cocktail in the dark.

    • Wash the sections thoroughly to remove unreacted reagents.

    • Mount the sections with an appropriate mounting medium for fluorescence microscopy.

4. Analysis and Detection:

  • Fluorescence Microscopy: Allows for the high-resolution visualization of labeled sphingolipids within the tissue architecture, revealing their subcellular localization and distribution across different cell types.[6]

  • Stimulated Raman Scattering (SRS) Microscopy: An advanced, label-free imaging technique that can directly detect the alkyne bond's unique vibrational signature. This avoids the need for click chemistry and fixation, enabling imaging in live animals.[8][11][16]

  • Mass Spectrometry (MS): Following lipid extraction from tissues, LC-MS/MS is the gold standard for identifying and quantifying the specific alkyne-tagged sphingolipid metabolites. This provides a detailed profile of the metabolic pathways the sphingosine analog has entered.[17]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data typically generated from in vivo studies using this compound. Actual values are highly dependent on the specific animal model, dose, and experimental conditions.

Animal Model Administration Route Probe Dosage Labeling Duration Target Organ(s) Reference
MouseIntravenous (i.v.)Liposome-encapsulated 9-Azido-Sialic Acid0.70 mmol/kg3-7 daysBrain[14]
MouseTopical ApplicationTerbinafine (alkyne-bearing drug)1% cream30 minutesEar Tissue[18]
Mouse (LPS-induced liver injury)Intravenous (i.v.)[¹⁸F]28c (S1P₁ PET tracer)N/AN/ALiver[19]
Mouse (SphK2⁻/⁻)N/A (endogenous lipids measured)N/AN/AN/AHippocampus, Liver[15]

Table 1: Examples of Animal Models and Administration Protocols for Sphingolipid Probes.

Tissue Metabolite Fold Change (vs. Control) Analytical Method Significance Reference
SphK2⁻/⁻ Mouse Hippocampusd18:2 Sphingadiene5-fold higherLC-MS/MSp < 0.001[20]
SphK2⁻/⁻ Mouse Hippocampusd18:1 S1P3.5-fold lowerLC-MS/MSp = 0.0002[20]
SphK2⁻/⁻ Mouse Liverd18:1 Ceramide5-fold higherLC-MS/MSp = 0.007[15]
SphK2⁻/⁻ Mouse Liverd18:2 Hexosylceramide2.5-fold higherLC-MS/MSp = 0.024[15]

Table 2: Example of Quantitative Metabolite Analysis in Animal Tissues.

Visualizations: Pathways and Workflows

Sphingolipid Metabolism Pathway

The diagram below illustrates the de novo sphingolipid synthesis pathway, highlighting the central role of sphingosine and indicating where the alkyne-tagged analog is incorporated to trace subsequent metabolic conversions.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Lysosome Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CerS Sphinganine->DHCer Cer Ceramide DHCer->Cer DEGS1 DHCer->Cer SM Sphingomyelin (SM) Cer->SM SMS GSL Glycosphingolipids (GSL) Cer->GSL GCS Sph Sphingosine (Sph) Cer->Sph CDase Sph->Cer CerS S1P Sphingosine-1-P (S1P) Sph->S1P SphK1/2 S1P->Sph SPPase Probe Sphingosine (d18:1) Alkyne Probe Probe->Sph Incorporation

Caption: De novo sphingolipid synthesis pathway showing key organelles and enzymes.

In Vivo Experimental Workflow

This workflow diagram outlines the sequential steps involved in a typical in vivo experiment using this compound, from probe administration in an animal model to final data analysis.

Experimental_Workflow cluster_Processing Tissue Processing cluster_Analysis Data Analysis Admin 1. Administer Sph (d18:1) Alkyne to Animal Model (e.g., Mouse) Incubate 2. Metabolic Incorporation (Time-course) Admin->Incubate Harvest 3. Euthanize and Harvest Tissues Incubate->Harvest Fix Fixation (PFA) & Sectioning Harvest->Fix Extract Lipid Extraction Harvest->Extract Click 4. Ex Vivo Click Chemistry (add Azide-Fluorophore) Fix->Click MS 5b. LC-MS/MS Analysis Extract->MS Microscopy 5a. Fluorescence Microscopy Click->Microscopy

Caption: Step-by-step experimental workflow for in vivo sphingolipid labeling.

Bioorthogonal Click Chemistry Reaction

The diagram illustrates the fundamental click chemistry reaction where the alkyne-tagged sphingolipid, incorporated into cellular membranes, reacts with an azide-linked reporter molecule to form a stable, detectable conjugate.

Caption: Bioorthogonal click chemistry for labeling alkyne-modified sphingolipids.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for investigating the complex roles of sphingolipids in vivo. This approach enables researchers to move beyond static measurements and explore the dynamic metabolic flux, transport, and localization of these critical lipids within the context of a whole organism. The combination of metabolic labeling with advanced imaging techniques like SRS microscopy and detailed quantification by mass spectrometry offers unprecedented opportunities to unravel the intricate functions of sphingolipids in health and disease, paving the way for the development of novel diagnostic markers and therapeutic interventions.

References

Methodological & Application

Protocol for Metabolic Labeling with Sphingosine (d18:1) Alkyne in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The study of sphingolipid metabolism and function has been greatly advanced by the use of metabolic labeling with chemically modified analogs. Sphingosine (d18:1) alkyne is a powerful tool for researchers, scientists, and drug development professionals to investigate the dynamic processes of sphingolipid metabolism. This analog contains a terminal alkyne group, a small and minimally disruptive bioorthogonal handle. Once incorporated into cellular sphingolipids through the cell's natural metabolic pathways, the alkyne group can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the visualization, identification, and quantification of newly synthesized sphingolipids.

This document provides detailed protocols for the metabolic labeling of cultured cells with this compound, followed by fixation and click chemistry-based detection.

Data Presentation

The following tables summarize typical starting concentrations and incubation times for metabolic labeling with this compound in various cultured cell lines, as well as recommended reagent concentrations for the subsequent click reaction. These are starting points and may require optimization for specific cell types and experimental goals.

Table 1: Recommended Conditions for Metabolic Labeling with this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)
HeLa10 - 504 - 24
Jurkat10 - 204 - 16
A54925 - 10012 - 24
Primary Neurons5 - 2516 - 48
Microglia10 - 5012 - 24
Astrocytes10 - 5012 - 24

Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

ReagentStock ConcentrationFinal Concentration
Azide-conjugated Reporter (e.g., Azide-Fluor 488)10 mM in DMSO10 - 100 µM
Copper (II) Sulfate (CuSO₄)50 mM in H₂O1 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mM in H₂O5 mM
Sodium Ascorbate100 mM in H₂O (prepare fresh)5 mM

Experimental Protocols

This section provides a detailed step-by-step methodology for metabolic labeling of cultured cells with this compound, followed by cell fixation and click chemistry for fluorescent detection.

Materials
  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100 or Saponin for permeabilization

  • Bovine Serum Albumin (BSA)

  • Azide-conjugated fluorophore (e.g., Azide-Fluor 488)

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Mounting medium with DAPI

Protocol 1: Metabolic Labeling of Adherent Cells
  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a working solution of this compound in complete cell culture medium. First, dissolve the this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Then, dilute the stock solution into pre-warmed complete medium to the desired final concentration (refer to Table 1).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (refer to Table 1) at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.

Protocol 2: Cell Fixation and Permeabilization
  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 or 0.1% Saponin in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

Note: Prepare the click reaction cocktail immediately before use.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order to make the click reaction cocktail. The volumes can be scaled as needed. For a 100 µL final volume:

    • 84 µL PBS

    • 1 µL of 10 mM Azide-fluorophore stock (final concentration 100 µM)

    • 10 µL of 50 mM THPTA stock (final concentration 5 mM)

    • 2 µL of 50 mM CuSO₄ stock (final concentration 1 mM)

    • Add last: 3 µL of freshly prepared 100 mM Sodium Ascorbate stock (final concentration 3 mM - this is a slight deviation from the table to ensure robust reaction)

    • Vortex briefly to mix.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells on the coverslips, ensuring the cells are fully covered.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove excess click reagents.

  • Nuclear Staining: Incubate the cells with a mounting medium containing DAPI for nuclear counterstaining.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.

Visualizations

Sphingolipid Metabolism Signaling Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids Complex\nGlycosphingolipids->Ceramide Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SphK1/2 Sphingosine-1-P->Sphingosine SPPase Hexadecenal +\nEthanolamine-P Hexadecenal + Ethanolamine-P Sphingosine-1-P->Hexadecenal +\nEthanolamine-P SPL Sphingosine_Alkyne This compound (Metabolic Probe) Sphingosine_Alkyne->Sphingosine Metabolic Incorporation

Caption: Overview of the sphingolipid metabolic pathway.

Experimental Workflow

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Fixation Fixation & Permeabilization cluster_ClickChemistry Click Chemistry & Imaging A Seed Cells on Coverslips B Prepare Labeling Medium with This compound A->B C Incubate Cells for Metabolic Labeling B->C D Wash to Remove Unincorporated Probe C->D E Fix Cells with 4% PFA D->E F Permeabilize Cells E->F G Prepare Click Reaction Cocktail F->G H Incubate with Click Cocktail G->H I Wash to Remove Excess Reagents H->I J Mount and Image I->J

Application Notes and Protocols for Fluorescent Labeling of Sphingosine (d18:1) Alkyne via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including the central molecule sphingosine, are critical regulators of numerous cellular processes, from signaling and proliferation to apoptosis. The ability to visualize and track these lipids within the cellular environment is paramount to understanding their complex roles in health and disease. This document provides a detailed protocol for the fluorescent labeling of Sphingosine (d18:1) alkyne with fluorescent azides using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful and versatile click chemistry reaction. This bioorthogonal labeling strategy allows for the specific attachment of a fluorescent probe to metabolically incorporated sphingosine alkyne, enabling high-resolution imaging and analysis.

The "click" reaction's specificity arises from the fact that both the alkyne and azide functional groups are absent in most biological systems, ensuring that the labeling is highly selective.[1][2] This protocol is applicable for both in situ labeling of fixed cells and in vitro applications.

Signaling Pathway: Sphingolipid Metabolism

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway. This compound, as an analog, is incorporated into this pathway, allowing for the labeling of downstream sphingolipid metabolites.[3][4][5]

Caption: Simplified diagram of the sphingolipid metabolic pathway.

Experimental Workflow: "Fix and Click" Protocol

The "Fix and Click" protocol is a common workflow for labeling intracellular sphingolipids. It involves metabolically incorporating the alkyne-tagged sphingosine, fixing the cells to halt metabolic processes, and then performing the click reaction to attach the fluorescent azide.[6][7]

Fix_and_Click_Workflow cluster_cell_culture Cell Culture & Labeling cluster_fixation Fixation & Permeabilization cluster_click_reaction Click Chemistry Reaction cluster_imaging Washing & Imaging A Seed cells on coverslips B Incubate with This compound A->B C Wash with PBS B->C D Fix with 4% Paraformaldehyde C->D E Permeabilize with 0.25% Triton X-100 in PBS D->E F Prepare Click Reaction Cocktail: - Fluorescent Azide - CuSO4 - Reducing Agent (e.g., Sodium Ascorbate) E->F G Incubate cells with Click Reaction Cocktail F->G H Wash with PBS G->H I Mount coverslips H->I J Image with Fluorescence Microscope I->J caption Experimental workflow for the 'Fix and Click' protocol.

Caption: A step-by-step workflow for labeling sphingolipids.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation parameters for the click chemistry reaction. Optimal conditions may vary depending on the cell type, fluorescent azide used, and experimental goals.[1][8][9] It is recommended to perform a titration for each new experimental setup.

Table 1: Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound0.5 - 10 µMHigher concentrations can be cytotoxic.
Fluorescent Azide1 - 50 µMConcentration depends on the brightness and solubility of the dye.
Copper(II) Sulfate (CuSO₄)200 µM - 2 mMPicolyl azides may allow for lower copper concentrations.[8]
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMShould be prepared fresh.

Table 2: Incubation Parameters

StepDurationTemperature
Metabolic Labeling2 - 16 hours37°C (in cell culture incubator)
Fixation15 minutesRoom Temperature
Permeabilization10 - 15 minutesRoom Temperature
Click Reaction30 - 60 minutesRoom Temperature
Washing Steps3 x 5 minutesRoom Temperature

Experimental Protocols

Materials and Reagents
  • This compound

  • Fluorescent azide of choice (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for your cell line

  • Glass coverslips

  • Mounting medium with DAPI (optional)

Protocol: "Fix and Click" Labeling of this compound in Cultured Cells

1. Cell Seeding and Metabolic Labeling a. Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of the experiment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare a stock solution of this compound in DMSO. d. Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM). e. Remove the old medium from the cells and replace it with the medium containing this compound. f. Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C.

2. Cell Fixation and Permeabilization a. Gently wash the cells three times with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

3. Click Chemistry Reaction a. Prepare the Click Reaction Cocktail immediately before use. The following volumes are for one coverslip in a 24-well plate (adjust volumes as needed). i. Component A: In a microcentrifuge tube, add the fluorescent azide (from a stock solution in DMSO) to PBS to achieve the desired final concentration (e.g., 5-20 µM). ii. Component B: In a separate microcentrifuge tube, prepare a 100 mM solution of Sodium Ascorbate in water. This solution should be made fresh. iii. Component C: In another separate microcentrifuge tube, prepare a 100 mM solution of CuSO₄·5H₂O in water. b. Assemble the final Click Reaction Cocktail: i. To the tube containing the fluorescent azide in PBS (Component A), add the Sodium Ascorbate solution (Component B) to a final concentration of 2.5 mM. Mix gently. ii. Add the CuSO₄ solution (Component C) to a final concentration of 1 mM. Mix gently. The final volume should be sufficient to cover the coverslip (e.g., 200 µL). c. Aspirate the PBS from the cells and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Mounting a. Gently wash the cells three times with PBS. b. (Optional) If desired, counterstain nuclei by incubating with a DAPI solution in PBS for 5 minutes. c. Wash the cells once more with PBS. d. Mount the coverslips onto glass slides using an appropriate mounting medium. e. Seal the edges of the coverslip with nail polish and allow it to dry.

5. Imaging a. Image the slides using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI (if used). b. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain).

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Inefficient metabolic incorporation.- Inactive click reaction components.- Insufficient concentration of reagents.- Increase incubation time or concentration of this compound.- Prepare fresh Sodium Ascorbate solution.- Optimize concentrations of fluorescent azide, CuSO₄, and Sodium Ascorbate.
High background fluorescence - Excess fluorescent azide not washed away.- Non-specific binding of the fluorescent azide.- Increase the number and duration of washing steps after the click reaction.- Include a blocking step (e.g., with BSA) before the click reaction.
Cell death or altered morphology - Cytotoxicity of this compound.- Cytotoxicity of the click reaction components (especially copper).- Reduce the concentration of this compound.- Reduce the concentration of CuSO₄ or use a copper-chelating ligand like TBTA. Consider copper-free click chemistry for live-cell imaging.

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of this compound using click chemistry. The detailed protocols, quantitative data summaries, and troubleshooting guide are intended to assist researchers in successfully implementing this powerful technique for the visualization and study of sphingolipid biology. The versatility of click chemistry allows for the use of a wide array of fluorescent azides, enabling multicolor imaging and colocalization studies. By following these guidelines, researchers can gain valuable insights into the subcellular localization, trafficking, and metabolism of sphingolipids in various biological contexts.

References

Revolutionizing Sphingolipid Research: Flux Analysis Using Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in cell biology, lipidomics, and pharmacology.

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure. The dynamic and interconnected nature of the sphingolipid metabolic network necessitates advanced analytical techniques to elucidate the flux through its various pathways. This application note details a powerful and versatile method for sphingolipid flux analysis using Sphingosine (d18:1) alkyne, a metabolic probe that enables the sensitive and specific tracking of sphingolipid metabolism.

This compound is a chemically modified analog of natural sphingosine, featuring a terminal alkyne group. This small, bio-inert functional group allows for its metabolic incorporation into downstream sphingolipids. Subsequently, the alkyne handle can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or a biotin tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] This bioorthogonal labeling strategy allows for the visualization and quantification of newly synthesized sphingolipids, providing a dynamic snapshot of metabolic flux.[1][2] This approach overcomes the limitations of traditional radiolabeling methods by offering higher sensitivity, simpler sample preparation, and compatibility with mass spectrometry and fluorescence microscopy.

This document provides detailed protocols for metabolic labeling of cells with this compound, subsequent click chemistry functionalization, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS), a state-of-the-art technique for lipid analysis.[3][4][5]

Sphingolipid Metabolism and the Fate of this compound

This compound, upon entering the cell, serves as a substrate for key enzymes in the sphingolipid metabolic pathway. It can be acylated by ceramide synthases (CerS) to form alkyne-tagged ceramides or phosphorylated by sphingosine kinases (SphK) to produce alkyne-tagged sphingosine-1-phosphate. These labeled metabolites are further processed to generate a variety of complex sphingolipids. The diagram below illustrates the central pathways of sphingolipid metabolism and the entry point of the alkyne analog.

Sphingolipid_Pathway Sphingolipid Metabolic Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Ceramide_salvage Ceramide Complex Sphingolipids->Ceramide_salvage Sphingosine Sphingosine Ceramide_salvage->Sphingosine Ceramidase Sphingosine->Ceramide_salvage CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Sphingosine_alkyne This compound Alkyne-Ceramide Alkyne-Ceramide Sphingosine_alkyne->Alkyne-Ceramide CerS Alkyne-S1P Alkyne-Sphingosine-1-Phosphate Sphingosine_alkyne->Alkyne-S1P SphK Alkyne-Sphingomyelin Alkyne-Sphingomyelin Alkyne-Ceramide->Alkyne-Sphingomyelin SMS Alkyne-Glucosylceramide Alkyne-Glucosylceramide Alkyne-Ceramide->Alkyne-Glucosylceramide GCS Hexadecenal + Ethanolamine Phosphate Hexadecenal + Ethanolamine Phosphate S1P->Hexadecenal + Ethanolamine Phosphate S1P Lyase

Caption: Sphingolipid metabolism and incorporation of this compound.

Data Presentation: Quantitative Analysis of Sphingolipid Flux

The following table presents representative data from a study investigating the metabolism of a sphingosine alkyne reporter in Caco-2 cells.[6] While the original study utilized capillary electrophoresis with fluorescence detection, the data illustrates the type of quantitative information that can be obtained and is presented here as a percentage of the total detected alkyne-labeled sphingolipid species. This format can be readily adapted for LC-MS/MS data by calculating the relative abundance of each metabolite from their respective peak areas.

MetabolitePercentage of Total Alkyne-Labeled Species (%)[6]
Sphingosine Alkyne68.4 ± 3.3
Ceramide Alkyne31.6 ± 3.3
Sphingosine-1-Phosphate AlkyneNot Detected

Data represents mean ± standard deviation.

These results indicate a significant flux from sphingosine towards ceramide synthesis in this cell line under the experimental conditions. The absence of detectable alkyne-labeled sphingosine-1-phosphate suggests a lower activity of sphingosine kinases or a rapid turnover of this metabolite.[6]

Experimental Protocols

I. Metabolic Labeling of Cultured Cells with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.

Materials:

  • This compound solution (e.g., in ethanol or DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., Caco-2, HeLa, or other cell line of interest)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare a working solution of this compound in complete cell culture medium. The final concentration should be optimized, but a starting concentration of 10-50 µM is recommended.[6]

  • Metabolic Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized to allow for sufficient incorporation without causing cytotoxicity.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any unincorporated alkyne probe.

    • Proceed immediately to the click chemistry reaction or cell lysis for lipid extraction. For some applications, cells can be fixed at this stage.[6]

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol describes the "clicking" of an azide-functionalized reporter (e.g., an azide-biotin or azide-fluorophore) to the alkyne-labeled sphingolipids within cell lysates. For in-cell "fix and click" procedures, refer to specialized protocols.[6]

Materials:

  • Cell lysate containing alkyne-labeled sphingolipids

  • Azide-reporter stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, the components are typically added in the following order:

    • Cell lysate (containing alkyne-labeled lipids)

    • Azide-reporter (final concentration 10-100 µM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

  • Sample Preparation for LC-MS/MS: Following the click reaction, proceed with lipid extraction. A common method is the Bligh-Dyer or a modified Folch extraction to separate lipids from the aqueous phase containing reaction components.

III. LC-MS/MS Analysis of Labeled Sphingolipids

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 or C8 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute sphingolipids of varying polarity.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for the clicked sphingolipid metabolites need to be determined. For example, for a biotin-clicked sphingolipid, the precursor ion will be the [M+H]+ of the entire conjugate, and a characteristic product ion from the reporter or the lipid backbone can be used for quantification.

  • Data Analysis: Peak areas of the different alkyne-labeled sphingolipid species are integrated. Relative quantification is performed by comparing the peak area of each metabolite to the total peak area of all detected labeled metabolites. For absolute quantification, stable isotope-labeled internal standards for each analyte are required.

Experimental Workflow

The overall experimental workflow for sphingolipid flux analysis using this compound is depicted in the following diagram.

Experimental_Workflow Experimental Workflow for Sphingolipid Flux Analysis Cell_Culture 1. Cell Culture (Seed and grow cells to desired confluency) Metabolic_Labeling 2. Metabolic Labeling (Incubate cells with this compound) Cell_Culture->Metabolic_Labeling Cell_Harvest 3. Cell Harvest & Lysis (Wash and lyse cells) Metabolic_Labeling->Cell_Harvest Click_Chemistry 4. Click Chemistry Reaction (Add azide-reporter and catalyst) Cell_Harvest->Click_Chemistry Lipid_Extraction 5. Lipid Extraction (e.g., Bligh-Dyer extraction) Click_Chemistry->Lipid_Extraction LCMS_Analysis 6. LC-MS/MS Analysis (Separate and detect labeled lipids) Lipid_Extraction->LCMS_Analysis Data_Analysis 7. Data Analysis (Peak integration and quantification of flux) LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for sphingolipid flux analysis.

Conclusion

The use of this compound in combination with click chemistry and LC-MS/MS provides a robust and sensitive platform for the quantitative analysis of sphingolipid metabolic flux. This methodology allows researchers to dissect the complex and dynamic sphingolipid network, identify key regulatory points, and evaluate the effects of pharmacological interventions. The detailed protocols and workflow presented in this application note serve as a valuable resource for scientists and professionals aiming to implement this cutting-edge technique in their research and drug development endeavors.

References

Application Notes: Sphingosine (d18:1) Alkyne Labeling for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating fundamental cellular processes such as proliferation, apoptosis, and migration.[1][2][3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is crucial for determining cell fate.[4] Dysregulation of this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] Consequently, the ability to accurately trace and quantify the metabolic flux through these pathways is of paramount importance for researchers, scientists, and drug development professionals.

Traditional methods for studying sphingolipid metabolism often rely on radiolabeling, which poses safety concerns and offers limited resolution of individual lipid species.[3] Modern mass spectrometry (MS)-based lipidomics provides high sensitivity and specificity for detailed lipid profiling.[7][8] The integration of metabolic labeling using "clickable" lipid analogs, such as Sphingosine (d18:1) alkyne, represents a powerful strategy to investigate the dynamics of sphingolipid metabolism.[9][10] This approach utilizes an alkyne-tagged sphingosine that is fed to cells and incorporated into downstream sphingolipid species. The alkyne handle allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorescent dye) or an ionization-enhancing tag via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11][12] This enables sensitive detection, robust quantification, and spatiotemporal tracking of newly synthesized sphingolipids by mass spectrometry.[13][14]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound labeling to trace sphingolipid metabolism in cultured cells, followed by quantitative analysis using LC-MS/MS.

Key Signaling Pathways & Experimental Principle

The Sphingolipid Rheostat

The central tenet of sphingolipid signaling is the dynamic balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P). Sphingosine can be acylated by ceramide synthases (CerS) to form ceramide, a key mediator of cell cycle arrest and apoptosis.[15] Conversely, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[16][17] S1P promotes cell survival, proliferation, and migration, often by acting on a family of G protein-coupled receptors (S1PRs) on the cell surface or through intracellular targets.[5][18][19] The relative activities of CerS and SphK thus dictate the balance and influence cellular fate.

Sphingolipid_Rheostat cluster_fate Cellular Fate cluster_pathway Sphingolipid Metabolism Apoptosis Apoptosis Survival Survival Sph Sphingosine Cer Ceramide Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 Cer->Apoptosis S1P->Survival Experimental_Workflow start Start: Cultured Cells labeling 1. Metabolic Labeling Incubate cells with This compound start->labeling harvest Cell Harvest & Lysis labeling->harvest extraction 2. Total Lipid Extraction (e.g., Bligh & Dyer method) harvest->extraction click 3. Click Reaction (CuAAC) Add Azide-Reporter Tag extraction->click cleanup Sample Cleanup (e.g., Solid Phase Extraction) click->cleanup analysis 4. LC-MS/MS Analysis Detection & Quantification cleanup->analysis data Data Processing & Bioinformatics Analysis analysis->data end End: Quantitative Lipidomics Data data->end

References

Application Notes and Protocols for Live-Cell Imaging of Sphingolipid Dynamics with Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sphingosine (d18:1) alkyne, a powerful chemical tool, for the real-time visualization and analysis of sphingolipid dynamics within living cells. This technique offers significant advantages for understanding the complex roles of sphingolipids in cellular processes and their implications in various diseases, thereby aiding in the development of novel therapeutics.

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and are also key players in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][4] this compound is a metabolic probe that contains a terminal alkyne group.[5][6] This minimally modified sphingosine analog is readily taken up by cells and incorporated into the sphingolipid metabolic pathway, leading to the formation of alkyne-tagged complex sphingolipids such as ceramide and sphingomyelin.[1][2] The alkyne handle allows for the covalent attachment of a fluorescent reporter molecule via a highly specific and bio-orthogonal "click chemistry" reaction, enabling the visualization of sphingolipid localization and trafficking by fluorescence microscopy.[1][2][7]

A key consideration for tracing the metabolic fate of sphingosine is the activity of sphingosine-1-phosphate lyase (SGPL1), which degrades sphingosine-1-phosphate, thereby diverting the probe away from the sphingolipid synthesis pathway.[1][2] To ensure that the this compound is primarily metabolized into complex sphingolipids, it is often necessary to use cell lines deficient in SGPL1 activity.[1][2]

Core Applications:

  • Visualizing Sphingolipid Trafficking: Track the movement of newly synthesized sphingolipids from the endoplasmic reticulum and Golgi apparatus to the plasma membrane and other cellular compartments.[1]

  • Studying Sphingolipid Metabolism: Analyze the conversion of sphingosine into downstream metabolites like ceramide and sphingomyelin.[2][8]

  • Identifying Protein-Sphingolipid Interactions: In combination with photocrosslinking moieties, this probe can be used to identify proteins that interact with specific sphingolipids.[9]

  • High-Throughput Screening: The imaging-based nature of this assay makes it amenable to high-throughput screening for compounds that modulate sphingolipid metabolism or trafficking.

  • Drug Development: Investigate the mechanism of action of drugs that target sphingolipid pathways and assess their effects on cellular sphingolipid dynamics.[10]

Quantitative Data Summary

The following tables summarize typical experimental parameters for live-cell imaging of sphingolipid dynamics using this compound, compiled from various sources.

Table 1: Metabolic Labeling Conditions

ParameterCell TypeConcentration of this compoundIncubation TimeIncubation TemperatureReference
Metabolic LabelingHeLa cells0.5 µM30 minutes37°C[1]
Metabolic LabelingA172 cells10 µM16 hours37°C[7]
Metabolic LabelingPrimary human colonic epithelial cellsNot specifiedNot specified37°C[8]
Metabolic LabelingHeLa cells10 µM24 hours37°C[11]

Table 2: Click Chemistry Reaction Components

ComponentConcentrationPurposeReference
Fluorescent Azide Reporter2 - 50 µMVisualization[7]
Copper (II) Sulfate (CuSO₄)4 mMCatalyst[8]
Sodium Ascorbate100 mMReducing Agent[8]
Copper-chelating picolyl moietyVariesIncreases sensitivity[7]

Signaling and Experimental Workflow Diagrams

Sphingolipid_Metabolism_of_Sphingosine_Alkyne Metabolic Fate of this compound cluster_cell Cell cluster_visualization Visualization Sph_Alkyne_ext This compound (extracellular) Sph_Alkyne_int This compound (intracellular) Sph_Alkyne_ext->Sph_Alkyne_int Uptake Cer_Alkyne Ceramide Alkyne Sph_Alkyne_int->Cer_Alkyne Ceramide Synthase S1P_Alkyne Sphingosine-1-Phosphate Alkyne Sph_Alkyne_int->S1P_Alkyne Sphingosine Kinase SM_Alkyne Sphingomyelin Alkyne Cer_Alkyne->SM_Alkyne SM Synthase (Golgi) GSL_Alkyne Glycosphingolipid Alkyne Cer_Alkyne->GSL_Alkyne Glucosylceramide Synthase (Golgi) Click_Reaction Click Reaction + Fluorescent Azide Cer_Alkyne->Click_Reaction SM_Alkyne->Click_Reaction GSL_Alkyne->Click_Reaction Degradation Degradation Products S1P_Alkyne->Degradation SGPL1 (often inhibited) Fluorescent_Sphingolipids Fluorescently Labeled Sphingolipids Click_Reaction->Fluorescent_Sphingolipids Fluorescence Microscopy

Caption: Metabolic pathway of this compound and its visualization.

Experimental_Workflow Experimental Workflow for Live-Cell Imaging A 1. Cell Seeding Plate SGPL1-deficient cells on imaging dishes. B 2. Metabolic Labeling Incubate cells with this compound. A->B C 3. Cell Fixation Fix cells with paraformaldehyde (PFA). B->C D 4. Permeabilization Permeabilize cells (e.g., with Triton X-100). C->D E 5. Click Reaction Incubate with click chemistry reaction cocktail (fluorescent azide, CuSO₄, sodium ascorbate). D->E F 6. Washing Wash cells to remove excess reagents. E->F G 7. Imaging Visualize fluorescently labeled sphingolipids using fluorescence microscopy. F->G

References

Application Notes and Protocols for Identifying Protein-Sphingolipid Interactions with Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the identification of protein-sphingolipid interactions utilizing Sphingosine (d18:1) alkyne. This powerful tool, in conjunction with bioorthogonal click chemistry, enables the metabolic labeling, capture, and identification of sphingolipid-binding proteins within a cellular context.[1][2][3]

Sphingolipids are not only essential structural components of cellular membranes but also critical regulators of a myriad of cellular processes.[4][5] Understanding their interactions with proteins is crucial for elucidating signaling pathways and for the development of novel therapeutics. The use of sphingosine analogues bearing a terminal alkyne group allows for their metabolic incorporation into complex sphingolipids.[6][7][8] Subsequent reaction with an azide-bearing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) allows for the detection and isolation of interacting proteins.[1][9]

Furthermore, the development of bifunctional probes, such as photoactivatable and clickable analogs of sphingosine (pacSph), provides a more robust method for capturing direct protein-lipid interactions.[4][5][10] These probes incorporate a photo-crosslinking group that, upon UV irradiation, covalently links the lipid to its interacting proteins, enabling the identification of both stable and transient interactions.[1][11][12]

Data Presentation

Table 1: Comparison of Probes for Sphingolipid-Protein Interaction Studies

Probe TypeStructureAdvantagesDisadvantagesTypical Applications
This compound Sphingosine backbone with a terminal alkyne.Simple metabolic labeling; versatile for various click chemistry reporters.[6][7][13]Does not capture transient interactions; may not distinguish direct from indirect binders.Profiling of sphingolipid metabolism; identification of proteins in stable sphingolipid-containing complexes.[6][7]
Photoactivatable and Clickable Sphingosine (pacSph) Sphingosine analog with both a photo-crosslinking group (e.g., diazirine) and a clickable alkyne tag.[4][5]Covalently captures both stable and transient protein interactions upon UV activation; provides higher confidence in direct binding.[4][11][12]Synthesis is more complex; UV irradiation can potentially damage cells or proteins.Proteome-wide mapping of direct sphingolipid-protein interactions in living cells.[4][5][10]
Azide-tagged Sphingolipids Sphingolipid with a terminal azide group.Can be used for click chemistry with alkyne-functionalized reporters.[9]Less commonly used than alkyne probes as the azide reporter is generally preferred for the tag.Identification of ceramide-binding proteins.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular sphingolipids.

Materials:

  • This compound (e.g., from Cayman Chemical or MedchemExpress)[7][13]

  • Mammalian cell line of interest (e.g., HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in a suitable culture dish (e.g., 10 cm dish) and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in ethanol. The final concentration in the culture medium will typically be in the low micromolar range (e.g., 1-10 µM).

  • Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing the this compound. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol details the copper-catalyzed click chemistry reaction to attach a biotin tag to the alkyne-labeled sphingolipids and their interacting proteins.

Materials:

  • Metabolically labeled cell lysate from Protocol 1

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 1 mg) with biotin-azide (final concentration ~100 µM), TCEP (final concentration ~1 mM), and TBTA (final concentration ~100 µM).

  • Initiation of Click Reaction: Add CuSO₄ to the reaction mix to a final concentration of 1 mM to catalyze the cycloaddition.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the proteins to remove unreacted reagents. An acetone precipitation is a common method.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blot analysis or a buffer for immunoprecipitation).

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the enrichment of biotin-tagged protein-sphingolipid complexes using streptavidin affinity chromatography.

Materials:

  • Biotinylated cell lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Incubation: Incubate the biotinylated lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: The enriched proteins can then be analyzed by SDS-PAGE and identified by mass spectrometry.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Metabolic Labeling (Sphingosine Alkyne) B Cell Lysis A->B C Click Chemistry (Biotin-Azide) B->C D Streptavidin Pulldown C->D E Mass Spectrometry D->E F Protein Identification E->F

Caption: Workflow for identifying sphingolipid-interacting proteins.

G cluster_pathway Sphingolipid Metabolism Sphingosine_Alkyne This compound Ceramide_Synthase Ceramide Synthase Sphingosine_Alkyne->Ceramide_Synthase Ceramide_Alkyne Ceramide Alkyne Ceramide_Synthase->Ceramide_Alkyne Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide_Alkyne->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide_Alkyne->Glucosylceramide_Synthase Sphingomyelin_Alkyne Sphingomyelin Alkyne Sphingomyelin_Synthase->Sphingomyelin_Alkyne Glucosylceramide_Alkyne Glucosylceramide Alkyne Glucosylceramide_Synthase->Glucosylceramide_Alkyne Complex_GSL_Alkyne Complex Glycosphingolipids (Alkyne-labeled) Glucosylceramide_Alkyne->Complex_GSL_Alkyne

Caption: Metabolic incorporation of this compound.

G cluster_click Click Chemistry Reaction Protein_Lipid_Complex Protein-Sphingolipid-Alkyne Complex Biotinylated_Complex Biotinylated Protein-Sphingolipid Complex Protein_Lipid_Complex->Biotinylated_Complex Biotin_Azide Biotin-Azide Biotin_Azide->Biotinylated_Complex Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Biotinylated_Complex

Caption: Bioorthogonal ligation via click chemistry.

References

Revolutionizing Neuroscience Research: Applications of Sphingosine (d18:1) Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Sphingosine (d18:1) Alkyne

This compound is a chemically modified analog of sphingosine, a fundamental building block of sphingolipids. This synthetic molecule incorporates a terminal alkyne group, a small and biologically inert functional group that serves as a powerful tool for researchers.[1][2][3] The presence of the alkyne allows for its detection and visualization through a highly specific and efficient chemical reaction known as "click chemistry".[1][2][3] This technology has opened new avenues for investigating the intricate roles of sphingolipids in the central nervous system, from basic neuronal functions to the pathogenesis of neurodegenerative diseases.[4][5][6][7]

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and cell-cell communication.[8] In the brain, sphingolipids and their metabolites, such as sphingosine-1-phosphate (S1P), play pivotal roles in neurogenesis, synaptic transmission, and myelination.[8][9][10] Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, making them a key area of investigation in neuroscience.[6][7]

This application note provides a comprehensive overview of the uses of this compound in neuroscience research. It details experimental protocols for metabolic labeling, visualization, and quantitative analysis of sphingolipids in neuronal models and outlines the key signaling pathways involved.

Core Applications in Neuroscience

The primary application of this compound in neuroscience revolves around its use as a metabolic probe to trace the fate of sphingosine in various cellular processes. This is achieved through a two-step process:

  • Metabolic Labeling: Neuronal cells or tissues are incubated with this compound. The cells' natural enzymatic machinery incorporates this analog into more complex sphingolipids, such as ceramides, sphingomyelin, and glycosphingolipids.[4][5]

  • Click Chemistry: Following metabolic labeling, the alkyne tag is reacted with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][11][12] This reaction is highly specific and occurs under biocompatible conditions, allowing for the sensitive and selective detection of the labeled sphingolipids.

This "tag and modify" strategy enables researchers to:

  • Visualize Sphingolipid Distribution: Using fluorescently tagged azides, the subcellular localization of newly synthesized sphingolipids can be imaged in high resolution, providing insights into their trafficking and accumulation in different neuronal compartments.

  • Quantify Sphingolipid Metabolism: By coupling click chemistry to mass spectrometry, the metabolic flux of sphingosine into various downstream sphingolipid species can be quantified, revealing how disease states or drug treatments affect these pathways.[13][14]

  • Identify Protein Interactions: Biotin-tagged azides can be used to pull down and identify proteins that interact with specific sphingolipids, uncovering novel signaling pathways and regulatory mechanisms.

Key Signaling Pathways in Neuroscience

Sphingosine is a precursor to the potent signaling molecule Sphingosine-1-Phosphate (S1P), which exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[15][16][17] These receptors are widely expressed in the central nervous system and are involved in regulating crucial neuronal and glial functions.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC Pathway G_protein->PLC RhoA RhoA Pathway G_protein->RhoA Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Survival Neuronal Survival Neuroprotection PI3K_Akt->Survival PLC->Survival Migration Cell Migration RhoA->Migration Differentiation Neuronal Differentiation Myelination Ras_ERK->Differentiation

The binding of S1P to its receptors initiates a cascade of intracellular signaling events that are crucial for neuronal health and function.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_complex Complex Sphingolipids cluster_signaling Signaling & Degradation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Sphingosine_Alkyne This compound (Metabolic Probe) Sphingosine_Alkyne->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Alkyne->S1P SphK1/2 Sphingosine->Ceramide CerS Sphingosine->S1P SphK1/2 Sphingomyelin->Ceramide SMase Glycosphingolipids->Ceramide S1P->Sphingosine S1P Phosphatase Degradation Degradation S1P->Degradation S1P Lyase

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Sphingolipids in Cultured Neurons

This protocol describes the metabolic labeling of primary neurons or neuronal cell lines with this compound followed by fluorescent imaging.

Materials:

  • This compound solution (in ethanol or DMSO)

  • Neuronal cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., TBTA or THPTA ligand, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate primary neurons or neuronal cell lines on glass coverslips and culture under standard conditions until the desired stage of development or confluence is reached.

  • Metabolic Labeling:

    • Prepare a working solution of this compound in culture medium. The final concentration typically ranges from 1 to 25 µM.[4]

    • Remove the old medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a period ranging from 1 to 24 hours, depending on the experimental goals. Shorter incubation times are suitable for tracking rapid metabolic processes, while longer times allow for the labeling of more complex sphingolipids.

  • Fixation and Permeabilization:

    • After incubation, wash the cells three times with warm PBS to remove unincorporated this compound.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the copper(I) catalyst, a ligand to stabilize the copper ion, and the azide-fluorophore.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled sphingolipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Experimental_Workflow_Imaging Start Start: Cultured Neurons Metabolic_Labeling Metabolic Labeling (Sphingosine Alkyne) Start->Metabolic_Labeling Fix_Permeabilize Fixation & Permeabilization Metabolic_Labeling->Fix_Permeabilize Click_Reaction Click Reaction (Azide-Fluorophore) Fix_Permeabilize->Click_Reaction Staining_Mounting Counterstaining & Mounting Click_Reaction->Staining_Mounting Imaging Fluorescence Microscopy Staining_Mounting->Imaging End End: Image Analysis Imaging->End

Protocol 2: Quantitative Analysis of Sphingolipid Metabolism by LC-MS/MS

This protocol outlines the procedure for quantifying the metabolic products of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Neuronal cell culture or brain tissue homogenates

  • Internal standards (e.g., isotopically labeled sphingolipid standards)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Click chemistry reagents (as in Protocol 1, but with an azide-biotin tag)

  • Streptavidin-coated beads

  • Digestion enzymes (e.g., trypsin) for proteomics (optional)

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling: Label neuronal cells or tissues with this compound as described in Protocol 1.

  • Lipid Extraction:

    • Harvest the cells or tissue and add internal standards.

    • Extract the total lipids using a standard method, such as the Bligh-Dyer or Folch extraction.

  • Click Reaction:

    • Perform a click reaction on the extracted lipids using an azide-biotin tag.

  • Affinity Purification (Optional, for enrichment):

    • Incubate the biotin-tagged lipid extract with streptavidin-coated beads to enrich for the labeled sphingolipids.

    • Wash the beads extensively to remove non-biotinylated lipids.

    • Elute the captured lipids from the beads.

  • LC-MS/MS Analysis:

    • Resuspend the lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Separate the different sphingolipid species using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

    • Detect and quantify the alkyne-tagged sphingolipids and their metabolites using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode.[13][14] The specific mass transitions for each lipid of interest will need to be determined beforehand.

  • Data Analysis:

    • Quantify the abundance of each labeled sphingolipid species by comparing its peak area to that of the corresponding internal standard.

    • Analyze the data to determine the metabolic flux through different branches of the sphingolipid pathway.

Experimental_Workflow_MS Start Start: Labeled Neuronal Lysate Lipid_Extraction Lipid Extraction (with Internal Standards) Start->Lipid_Extraction Click_Reaction_Biotin Click Reaction (Azide-Biotin) Lipid_Extraction->Click_Reaction_Biotin Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Reaction_Biotin->Affinity_Purification LC_MS LC-MS/MS Analysis Affinity_Purification->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End End: Metabolic Flux Data Data_Analysis->End

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained using this compound in neuroscience research. These tables are for illustrative purposes to demonstrate how data can be presented.

Table 1: Metabolic Flux of this compound in a Neuronal Cell Line

MetaboliteControl (pmol/mg protein)Treatment X (pmol/mg protein)Fold Change
Alkyne-Ceramide (d18:1/C16:0)150.2 ± 12.5225.8 ± 18.91.50
Alkyne-Ceramide (d18:1/C18:0)85.6 ± 7.8102.1 ± 9.31.19
Alkyne-Sphingomyelin320.4 ± 25.1280.9 ± 22.70.88
Alkyne-Glucosylceramide45.3 ± 4.168.7 ± 5.91.52
Alkyne-S1P12.1 ± 1.518.5 ± 2.11.53

Table 2: Subcellular Distribution of Labeled Sphingolipids in Primary Hippocampal Neurons

Subcellular Fraction% of Total Fluorescence (Control)% of Total Fluorescence (Disease Model)
Plasma Membrane45.2 ± 3.835.7 ± 4.1
Golgi Apparatus28.9 ± 2.538.1 ± 3.2
Endoplasmic Reticulum15.6 ± 1.918.5 ± 2.3
Axons5.8 ± 0.94.2 ± 0.7
Dendrites4.5 ± 0.73.5 ± 0.6

Conclusion

This compound, in conjunction with click chemistry, provides a versatile and powerful platform for investigating the complex roles of sphingolipids in the nervous system. The ability to metabolically label, visualize, and quantify these lipids with high specificity and sensitivity has significantly advanced our understanding of their involvement in neuronal function and disease. The protocols and applications outlined in this document serve as a guide for researchers and drug development professionals to harness this technology for their own investigations into the fascinating world of sphingolipid biology in neuroscience.

References

Downstream Analysis of Sphingosine (d18:1) Alkyne-Labeled Lipids by Thin-Layer Chromatography (TLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including the central molecule sphingosine, are critical regulators of numerous cellular processes, such as proliferation, apoptosis, and signal transduction. The ability to trace the metabolic fate of these lipids is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. The use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for the sensitive and specific detection of metabolically incorporated lipid analogues.[1][2][3]

This application note provides a detailed protocol for the downstream analysis of sphingosine (d18:1) alkyne-labeled lipids using thin-layer chromatography (TLC). This method involves the metabolic incorporation of an alkyne-tagged sphingosine analogue into cellular lipids, followed by lipid extraction, a click reaction with a fluorescent azide reporter, and subsequent separation and visualization by TLC.[1][2] This approach offers a robust and sensitive alternative to traditional radiolabeling techniques.

Principle of the Method

The workflow begins with the introduction of this compound into cultured cells. This lipid analogue is metabolized and incorporated into various downstream sphingolipids, such as ceramide, sphingomyelin, and sphingosine-1-phosphate. Following incubation, total lipids are extracted from the cells. The alkyne-tagged lipids within the extract are then chemoselectively ligated to a fluorescent azide, such as 3-azido-7-hydroxycoumarin, via a copper-catalyzed click reaction. This reaction forms a stable, fluorescent triazole product. The fluorescently labeled lipid mixture is then separated by TLC based on the polarity of the individual lipid species. Finally, the separated lipid bands are visualized and can be quantified using a fluorescence imager.

Materials and Reagents

  • This compound

  • 3-azido-7-hydroxycoumarin

  • Copper(I)-TBTA complex (or prepare fresh from CuSO4 and TBTA)

  • Sodium Ascorbate

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (silica gel 60)

  • Solvents for TLC development (e.g., chloroform, methanol, water, acetic acid)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

Data Presentation

Table 1: Expected Relative Migration (Rf values) of Alkyne-Labeled Sphingolipids on TLC

The following table provides expected approximate Rf values for major sphingolipid classes after fluorescent labeling, separated on a silica gel TLC plate using a chloroform:methanol:water:acetic acid (65:25:4:1, v/v/v/v) mobile phase. Actual Rf values may vary depending on experimental conditions.

Lipid ClassExpected Approximate Rf Value
Sphingomyelin (alkyne-SM)0.15 - 0.25
Ceramide (alkyne-Cer)0.80 - 0.90
Sphingosine (alkyne-Sph)0.35 - 0.45
Sphingosine-1-Phosphate (alkyne-S1P)0.05 - 0.10

Experimental Protocols

I. Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells at a desired density in appropriate cell culture dishes and allow them to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM). The medium can be supplemented with fatty acid-free BSA to facilitate the delivery of the lipid to the cells.

  • Metabolic Labeling: Remove the growth medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the alkyne-labeled sphingosine.

II. Lipid Extraction
  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add an appropriate volume of a chloroform:methanol mixture (e.g., 2:1 v/v) directly to the culture dish. Scrape the cells and collect the cell lysate into a glass tube.

  • Phase Separation: Add water to the lysate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator. The dried lipid film can be stored at -20°C until further use.

III. Click Reaction for Fluorescent Labeling
  • Preparation of Click Reaction Mix: Prepare the click reaction mixture fresh. For a typical reaction, combine the following in an Eppendorf tube:

    • Dried lipid extract redissolved in a small volume of chloroform:methanol (1:1 v/v).

    • 3-azido-7-hydroxycoumarin (from a stock solution in DMSO, final concentration ~50-100 µM).

    • Copper(I)-TBTA complex (from a stock solution, final concentration ~50-100 µM).

    • Freshly prepared sodium ascorbate solution (from a stock solution in water, final concentration ~1 mM).

  • Reaction Incubation: Vortex the mixture briefly and incubate at room temperature for 1-2 hours, protected from light.

IV. Thin-Layer Chromatography (TLC)
  • Sample Application: Spot the entire click-reacted lipid sample onto a silica gel TLC plate using a fine capillary or a syringe. Allow the solvent to evaporate completely between applications.

  • TLC Development: Place the TLC plate in a developing chamber pre-equilibrated with the mobile phase. A commonly used solvent system for separating major sphingolipids is chloroform:methanol:water:acetic acid (65:25:4:1, v/v/v/v) .

  • Chromatogram Development: Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

V. Visualization and Quantification
  • Fluorescence Imaging: Visualize the fluorescently labeled lipid spots on the TLC plate using a UV transilluminator or a fluorescence imaging system with an appropriate excitation wavelength for the coumarin dye (e.g., ~400 nm).

  • Image Analysis: Capture the image of the TLC plate. The intensity of the fluorescent spots can be quantified using image analysis software (e.g., ImageJ). The amount of each lipid can be determined by comparing its fluorescence intensity to that of a known standard run on the same plate.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Lipid Extraction cluster_click_reaction Click Reaction cluster_tlc TLC Analysis start Plate Cells labeling Metabolic Labeling with This compound start->labeling extraction Lipid Extraction (Chloroform/Methanol) labeling->extraction click Click Reaction with Fluorescent Azide extraction->click tlc TLC Separation click->tlc visual Fluorescence Visualization & Quantification tlc->visual

Caption: Experimental workflow for the analysis of alkyne-labeled sphingolipids.

sphingosine_metabolism cluster_synthesis De Novo Synthesis sph Sphingosine (d18:1) (Alkyne-labeled) cer Ceramide sph->cer Ceramide Synthase s1p Sphingosine-1-Phosphate sph->s1p Sphingosine Kinase cer->sph Ceramidase sm Sphingomyelin cer->sm Sphingomyelin Synthase glccer Glucosylceramide cer->glccer Glucosylceramide Synthase s1p->sph S1P Phosphatase dhcer Dihydroceramide dhcer->cer DES1 ser_palm Serine + Palmitoyl-CoA ser_palm->dhcer SPT, CerS

Caption: Simplified metabolic pathway of sphingosine (d18:1).

References

Troubleshooting & Optimization

How to improve Sphingosine (d18:1) alkyne solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Sphingosine (d18:1) alkyne in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in cell culture media?

A1: this compound is a lipid molecule with a long hydrocarbon chain, which makes it inherently hydrophobic. Cell culture media are aqueous-based, leading to poor solubility and potential precipitation of the lipid.

Q2: What are the recommended initial solvents for this compound?

A2: this compound is soluble in several organic solvents. For creating a stock solution, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[1][2] It is crucial to first dissolve the compound in an organic solvent before introducing it to an aqueous medium.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like ethanol to a desired concentration.[2] It is advisable to store the stock solution at -20°C.

Q4: What are the best methods for introducing this compound into cell culture media to improve solubility?

A4: Direct addition of the organic stock solution to the media is often problematic. The recommended methods to enhance solubility and delivery to cells include:

  • Complexation with Bovine Serum Albumin (BSA): BSA acts as a carrier protein, binding to the lipid and facilitating its dispersion in the aqueous media.[3][4]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming soluble inclusion complexes.[5]

  • Co-solvent Systems: A mixture of ethanol and dodecane (98:2, v/v) can be used to disperse sphingolipids in culture media.[6][7]

Q5: How can I prevent the precipitation of this compound in my cell culture media?

A5: To avoid precipitation, ensure that the final concentration of the organic solvent in the cell culture medium is very low (typically less than 0.5%). When using a carrier like BSA, it is important to allow for sufficient incubation time for the complex to form before adding it to the cells.[3] Gentle mixing and warming the medium to 37°C can also aid in solubility.

Q6: Are the solvents and carriers themselves cytotoxic?

A6: High concentrations of organic solvents like DMSO and ethanol can be toxic to cells.[4] Similarly, while BSA is generally well-tolerated, very high concentrations might affect cell behavior. It is essential to perform control experiments with the solvent/carrier alone to assess any potential cytotoxic effects on your specific cell line.[4]

Q7: How is this compound metabolized by cells?

A7: this compound, being an analog of endogenous sphingosine, is expected to enter cellular sphingolipid metabolic pathways. Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule.[8][9][10] The alkyne tag allows for the tracking of the molecule and its metabolites through "click chemistry" reactions.[11][12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding the compound to the media. The concentration of the lipid is too high for the aqueous environment. The organic solvent concentration is too high.Use a carrier molecule like fatty acid-free BSA or cyclodextrin.[3][5] Reduce the final concentration of the organic solvent in the media to <0.5%.
Cells appear stressed or die after treatment. The organic solvent (e.g., DMSO, ethanol) is at a toxic concentration. The lipid itself might be causing cytotoxicity at the tested concentration. The carrier molecule is having an adverse effect.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. Test a range of this compound concentrations. Include a vehicle control (media + carrier) in your experiment.
No biological effect is observed. The compound is not effectively delivered to the cells. The compound has degraded.Confirm the formation of the lipid-BSA complex.[3] Prepare fresh stock solutions and lipid-media complexes for each experiment.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
DMF10 mg/mL[1][2]
DMSO2 mg/mL[1][2]
EthanolMiscible[1][2]

Table 2: Comparison of Solubilization Methods

MethodPrincipleAdvantagesConsiderations
BSA Complexation BSA acts as a lipid carrier.[3]Mimics physiological transport, generally low toxicity.Requires fatty acid-free BSA; complex formation needs optimization.[4]
Cyclodextrin Encapsulates the lipid in a soluble complex.[5]High efficiency for some lipids.Can extract lipids from cell membranes, potentially causing cytotoxicity.[5]
Ethanol/Dodecane Co-solvent system aids dispersion.[6]Simple to prepare.Dodecane may have off-target effects; requires careful optimization.

Experimental Protocols

Protocol 1: Complexation with Fatty Acid-Free Bovine Serum Albumin (BSA)

This protocol is adapted from general methods for solubilizing lipids for cell delivery.[3]

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

  • Aliquot the desired amount of the stock solution into a sterile glass tube.

  • Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium or PBS (e.g., 10% w/v).

  • Add the BSA solution to the tube containing the lipid film to achieve the desired final lipid concentration.

  • Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to facilitate the formation of the lipid-BSA complex.[3]

  • Sterile filter the final solution if necessary.

  • Add the complexed lipid solution to your cell culture, ensuring the final BSA concentration is not detrimental to the cells.

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol is based on methods for introducing phospholipids into cultured cells.[5]

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a stock solution of MβCD in serum-free medium or PBS.

  • Add the this compound stock solution to the MβCD solution while vortexing. The final concentration of ethanol should be kept to a minimum.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Add the lipid-MβCD complex to the cell culture. It is important to determine the optimal MβCD concentration and incubation time for your cell type to avoid cytotoxicity.

Visualizations

G cluster_stock Stock Solution Preparation cluster_complex BSA Complexation cluster_cell_culture Cell Treatment start This compound powder dissolve Dissolve in Ethanol start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock aliquot Aliquot stock solution stock->aliquot evaporate Evaporate solvent (Nitrogen stream) aliquot->evaporate film Lipid Film evaporate->film add_bsa Add fatty acid-free BSA solution film->add_bsa incubate Incubate at 37°C add_bsa->incubate complex Lipid-BSA Complex incubate->complex add_to_media Add to cell culture media complex->add_to_media cells Treat Cells add_to_media->cells

Caption: Workflow for preparing this compound-BSA complex for cell culture experiments.

S1P_Signaling sph Sphingosine sphk Sphingosine Kinase (SK1/SK2) sph->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p Phosphorylation s1pr S1P Receptors (S1PR1-5) s1p->s1pr Binds to gpcr G-Protein Signaling (Gi, Gq, G12/13) s1pr->gpcr Activates downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) gpcr->downstream response Cellular Responses (Proliferation, Survival, Migration) downstream->response

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.[8][9]

References

Technical Support Center: Optimizing Sphingosine (d18:1) Alkyne Concentration for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sphingosine (d18:1) alkyne metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for metabolic labeling?

This compound is a chemically modified version of sphingosine, a key molecule in sphingolipid metabolism.[1][2] It contains a terminal alkyne group, a small and biologically non-disruptive chemical handle.[3] This alkyne group allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient chemical reaction known as "click chemistry".[1][2] When introduced to cells, this compound is metabolized and incorporated into various sphingolipids. The subsequent click reaction enables the visualization and analysis of these newly synthesized sphingolipids.

Q2: What is "click chemistry" in the context of metabolic labeling?

Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding.[3] In this context, the most commonly used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the metabolically incorporated this compound and an azide group on a reporter molecule (e.g., a fluorescent probe).[4]

Q3: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is cell-type dependent and needs to be empirically determined. However, a good starting point for many mammalian cell lines is in the range of 1-10 µM.[5] Some studies with other alkyne-functionalized probes have shown significant labeling at 10 µM without a substantial increase in background signal.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem 1: Low or No Signal After Click Chemistry Reaction

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal this compound concentration Perform a concentration titration experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10, 25 µM). Incubate cells for a fixed time (e.g., 24 hours) and proceed with click chemistry and detection.
Inefficient cellular uptake or metabolism Increase the incubation time with this compound (e.g., 24-72 hours). Ensure cells are healthy and in the logarithmic growth phase.
Degraded or inactive click chemistry reagents Prepare fresh solutions of the copper (II) sulfate, reducing agent (e.g., sodium ascorbate), and ligand (e.g., TBTA or THPTA) for each experiment.[6] Protect fluorescent azide probes from light.
Oxidation of Cu(I) to inactive Cu(II) Degas solutions to remove dissolved oxygen.[6] Use a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst.[6]
Interfering substances in buffers Avoid using Tris-based buffers as they can chelate copper; use PBS or HEPES instead.[6] Remove any reducing agents like DTT or β-mercaptoethanol from your protein samples before the click reaction.[6]
Problem 2: High Background Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Excessive this compound concentration Decrease the concentration of this compound used for labeling. Refer to your titration experiment to find a concentration with a good signal-to-noise ratio.
Non-specific binding of the azide probe Increase the number of wash steps after the click chemistry reaction. Include a mild detergent (e.g., 0.1% Tween-20) in your wash buffers.
Precipitation of the fluorescent probe Ensure the azide probe is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the reaction mixture. Centrifuge the probe stock solution to pellet any aggregates before use.
Autofluorescence of cells or medium components Image a control sample of unlabeled cells that have undergone the same fixation and click chemistry procedure (without the alkyne probe) to assess the level of autofluorescence. Use a fluorophore with emission in the far-red spectrum to minimize autofluorescence.
Problem 3: Cellular Toxicity or Altered Morphology

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Cytotoxicity of this compound Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at different concentrations of the alkyne probe to determine the maximum non-toxic concentration. Reduce the labeling concentration or incubation time.
Toxicity of the click chemistry reagents Copper can be toxic to cells. For live-cell imaging, consider using copper-free click chemistry (SPAAC) with a strained alkyne (e.g., DBCO) on your probe. If using CuAAC on fixed cells, ensure thorough washing after the reaction to remove all traces of copper.
Solvent toxicity Ensure the final concentration of the solvent used to dissolve the alkyne probe (e.g., ethanol or DMSO) is not toxic to your cells. Typically, keep the final solvent concentration below 0.5%.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Fluorescence Microscopy
  • Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to final concentrations ranging from 0.1 µM to 25 µM (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle-only control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 1 µL of 10 mM fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

      • 2 µL of 50 mM copper(II) sulfate

      • 2 µL of 50 mM ligand (e.g., THPTA)

      • 5 µL of 100 mM sodium ascorbate (freshly prepared)

      • 90 µL of PBS

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the fluorescence intensity per cell for each concentration to determine the optimal signal-to-noise ratio.

Protocol 2: Optimizing this compound Concentration for Mass Spectrometry
  • Cell Seeding and Metabolic Labeling:

    • Seed cells in 6-well plates to reach about 80-90% confluency at the time of harvest.

    • Perform metabolic labeling with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Click Reaction with Biotin-Azide:

    • Normalize the protein concentration of all samples.

    • To 50 µg of protein lysate, add the click reaction components:

      • Biotin-azide (e.g., to a final concentration of 50 µM)

      • Copper(II) sulfate (final concentration 1 mM)

      • Ligand (e.g., TBTA, final concentration 100 µM)

      • Reducing agent (e.g., TCEP, final concentration 1 mM)

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Lipids/Proteins (if applicable):

    • For lipid analysis, perform a lipid extraction (e.g., Bligh-Dyer or MTBE extraction).

    • For analysis of sphingolipid-protein interactions, labeled proteins can be enriched using streptavidin-agarose beads.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the lipid extracts or enriched protein samples for LC-MS/MS analysis according to standard protocols.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the alkyne-labeled sphingolipid species.

    • Determine the concentration of this compound that provides robust detection of labeled species without significantly altering the overall lipid profile.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture 1. Cell Culture alkyne_incubation 2. Incubate with This compound cell_culture->alkyne_incubation fix_perm 3. Fix & Permeabilize (for Microscopy) alkyne_incubation->fix_perm lysis 3. Cell Lysis (for MS) click_reaction 4. Click Reaction with Azide-Reporter fix_perm->click_reaction lysis->click_reaction imaging 5. Fluorescence Microscopy click_reaction->imaging ms_analysis 5. LC-MS/MS Analysis click_reaction->ms_analysis

Caption: Experimental workflow for metabolic labeling and detection.

troubleshooting_logic start Experiment Start check_signal Signal Observed? start->check_signal low_signal Low/No Signal check_signal->low_signal No good_signal Good Signal check_signal->good_signal Yes optimize_conc Optimize Alkyne Conc. low_signal->optimize_conc check_reagents Check Click Reagents low_signal->check_reagents high_background High Background reduce_conc Reduce Alkyne Conc. high_background->reduce_conc improve_washes Improve Washes high_background->improve_washes good_signal->high_background If background is high check_toxicity Cell Toxicity? good_signal->check_toxicity toxicity Toxicity Observed check_toxicity->toxicity Yes no_toxicity Experiment Successful check_toxicity->no_toxicity No viability_assay Perform Viability Assay toxicity->viability_assay use_spaac Consider SPAAC toxicity->use_spaac

Caption: Troubleshooting decision tree for labeling experiments.

sphingolipid_pathway sphingosine_alkyne This compound ceramide_alkyne Ceramide-alkyne sphingosine_alkyne->ceramide_alkyne Ceramide Synthase s1p_alkyne Sphingosine-1-P-alkyne sphingosine_alkyne->s1p_alkyne Sphingosine Kinase sphingomyelin_alkyne Sphingomyelin-alkyne ceramide_alkyne->sphingomyelin_alkyne Sphingomyelin Synthase gsl_alkyne Glycosphingolipid-alkyne ceramide_alkyne->gsl_alkyne Glucosylceramide Synthase

Caption: Simplified metabolic pathway of this compound.

References

Troubleshooting low signal in Sphingosine (d18:1) alkyne click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal in Sphingosine (d18:1) alkyne click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the metabolic labeling of cells with this compound and subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to low or no signal in your experiments.

Q1: I am not seeing any fluorescent signal after performing the click reaction. What are the primary causes?

A1: A complete lack of signal can be alarming, but it often points to a critical issue in one of the key steps. Here are the most common culprits:

  • Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)). If it has been oxidized to Copper(II) (Cu(II)), the reaction will not proceed.

  • Reagent Degradation: The azide-fluorophore or the sphingosine alkyne may have degraded due to improper storage or handling.

  • Inefficient Metabolic Labeling: The cells may not be efficiently taking up the sphingosine alkyne or incorporating it into their metabolic pathways.

  • Incorrect Reagent Concentrations: Using incorrect concentrations of any of the click reaction components can lead to reaction failure.

Q2: My fluorescent signal is very weak. How can I improve it?

A2: Weak signal is a common issue and can often be resolved by optimizing the reaction conditions. Consider the following:

  • Suboptimal Copper Concentration: The concentration of the copper catalyst is critical. While necessary for the reaction, high concentrations can be cytotoxic and can quench fluorescence.[1] Conversely, too low a concentration will result in an inefficient reaction.

  • Choice of Azide Reporter: The structure of the azide-fluorophore can significantly impact signal intensity. The use of copper-chelating azides, such as those containing a picolyl moiety, can dramatically increase the reaction rate and, consequently, the signal.[2]

  • Insufficient Incubation Time: Both the metabolic labeling step and the click reaction itself may require longer incubation times to achieve a detectable signal.

  • Steric Hindrance: The alkyne tag on the sphingosine, once incorporated into cellular membranes, might be in a sterically hindered environment, making it less accessible to the click reagents.[1]

Q3: I am observing high background fluorescence in my negative controls. What could be the cause?

A3: High background can mask your specific signal. The primary sources include:

  • Non-specific Binding of the Azide-Fluorophore: The fluorescent probe may be binding non-specifically to cellular components.

  • Copper-Induced Fluorescence: Copper ions themselves can sometimes cause background fluorescence.

  • Side Reactions: Under certain conditions, side reactions can occur, leading to off-target labeling. For instance, free thiols in proteins can react with the alkyne probe in the presence of the copper catalyst.

Q4: Can the bulky fluorescent tag on my sphingosine analog affect its metabolism?

A4: Yes, this is a critical consideration. Large fluorescent tags can significantly alter the biological activity and metabolism of small molecules like sphingosine.[3][4] This can lead to trafficking to incorrect subcellular locations or altered enzymatic processing. The "fix and click" approach, where the small alkyne-tagged sphingosine is used for metabolic labeling and the fluorophore is attached after fixation, is designed to mitigate this issue.[3][4][5]

Q5: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?

A5: Yes. Due to the cytotoxicity of copper, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a suitable alternative for live-cell imaging.[2] SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst.[2] However, for fixed samples, the efficiency and high reaction kinetics of CuAAC make it a common choice for sphingolipid probes.[2]

Data Presentation: Optimizing Reaction Components

The following tables summarize quantitative data on optimizing key components of the click reaction for improved signal intensity.

Table 1: Effect of Copper (CuSO₄) Concentration and Azide Reporter Type on Signal Intensity

Copper (CuSO₄) ConcentrationAzide Reporter TypeRelative Signal IntensityCompatibility with Fluorescent Proteins (e.g., EGFP)
2 mMStandard AzideModerateLow (Signal often quenched)
200 µMStandard AzideLowHigh
200 µMPicolyl-AzideHigh High

Data synthesized from findings in Gaebler et al., 2016, which demonstrated that picolyl-containing azide reporters allow for the use of lower, less cytotoxic copper concentrations while achieving a high signal intensity, and improving compatibility with fluorescent protein co-imaging.[1]

Table 2: Comparison of Picolyl-Azide vs. Standard Azide at Low Copper Concentrations

Azide TypeCopper (CuSO₄) ConcentrationReaction TimeProduct Yield
Standard Azide10 µM30 minNo detectable product
Picolyl-Azide10 µM30 min38-81%

This data from Uttamapinant et al., 2012, highlights the significantly enhanced reaction efficiency of picolyl azides, which can compensate for lower copper concentrations.[6]

Experimental Protocols

Detailed Methodology for Metabolic Labeling and Fluorescent Detection of this compound

This protocol is a synthesized "fix and click" procedure based on established methods.[3][4][7]

1. Metabolic Labeling of Cells with this compound

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.

  • Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 0.5-5 µM. To ensure homogeneity, the stock solution (often in ethanol) should be diluted in the medium, warmed, and sonicated briefly.[7]

  • Labeling: Remove the existing medium from the cells and replace it with the sphingosine alkyne-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for metabolic incorporation.

  • Wash: After incubation, wash the cells three times with fresh, pre-warmed medium to remove any unincorporated sphingosine alkyne.

2. Cell Fixation and Permeabilization

  • Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1% saponin in PBS) for 10-15 minutes at room temperature. Note: Avoid using detergents like Triton X-100, which can disrupt lipid structures.

3. Click Chemistry Reaction (CuAAC)

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL reaction, mix the following in order:

    • PBS (to final volume)

    • Azide-fluorophore (e.g., Alexa Fluor 647 Azide, final concentration 2-10 µM)

    • Copper (II) Sulfate (CuSO₄) (from a fresh stock, final concentration 200 µM to 2 mM)

    • Reducing Agent (e.g., Sodium Ascorbate, from a fresh stock, final concentration 2-5 mM)

    • Optional but recommended: A copper-chelating ligand like THPTA at a 5:1 ratio to CuSO₄ to improve reaction efficiency and reduce cell damage.

  • Click Reaction: Remove the permeabilization buffer and add the click reaction cocktail to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells extensively (at least three times) with PBS to remove unreacted click reagents.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Visualizations

Signaling Pathway

Sphingosine_Signaling_Pathway cluster_Metabolism Sphingolipid Metabolism cluster_Signaling S1P Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase S1PR S1P Receptors (S1PR1-5) S1P->S1PR S1P_export S1P Export (Transporters) S1P->S1P_export G_protein G-proteins (Gi, Gq, G12/13) S1PR->G_protein Downstream Downstream Effectors (e.g., PLC, AKT, ERK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response S1P_export->S1PR Extracellular Signaling

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow

Click_Chemistry_Workflow Start Start: Culture Cells Metabolic_Labeling 1. Metabolic Labeling Incubate cells with This compound Start->Metabolic_Labeling Wash1 Wash to remove unincorporated alkyne Metabolic_Labeling->Wash1 Fixation 2. Fixation (e.g., 4% PFA) Wash1->Fixation Permeabilization 3. Permeabilization (e.g., Saponin) Fixation->Permeabilization Click_Reaction 4. Click Reaction Add Azide-Fluorophore, CuSO4, & Sodium Ascorbate Permeabilization->Click_Reaction Wash2 Wash to remove excess click reagents Click_Reaction->Wash2 Analysis 5. Analysis (Fluorescence Microscopy, Mass Spectrometry, etc.) Wash2->Analysis

Caption: Experimental workflow for sphingosine alkyne click chemistry.

Troubleshooting Logic

Troubleshooting_Workflow Start Low or No Signal Detected Check_Reagents Are all reagents fresh and properly stored? Start->Check_Reagents Check_Protocol Was the protocol followed correctly? (e.g., incubation times, concentrations) Check_Reagents->Check_Protocol Yes Remake_Reagents Remake fresh reagents (esp. Sodium Ascorbate) Check_Reagents->Remake_Reagents No Optimize_Click Optimize Click Reaction Check_Protocol->Optimize_Click Yes Review_Protocol Review protocol and calculations Check_Protocol->Review_Protocol No Optimize_Labeling Optimize Metabolic Labeling Optimize_Click->Optimize_Labeling Increase_Cu Increase/titrate CuSO4 and Sodium Ascorbate Optimize_Click->Increase_Cu Use_Picolyl Use a Picolyl-Azide reporter Optimize_Click->Use_Picolyl Increase_Incubation Increase labeling time Optimize_Labeling->Increase_Incubation Check_Cell_Health Check cell viability and confluency Optimize_Labeling->Check_Cell_Health Remake_Reagents->Start Retry Review_Protocol->Start Retry Success Signal Improved Increase_Cu->Success Use_Picolyl->Success Increase_Incubation->Success Check_Cell_Health->Success

Caption: Troubleshooting workflow for low click reaction signal.

References

Preventing non-specific background in Sphingosine (d18:1) alkyne imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sphingosine (d18:1) alkyne imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality imaging results.

Troubleshooting Guide: Preventing Non-Specific Background

High non-specific background can obscure the specific signal from your this compound probe, leading to inaccurate localization and quantification. This guide addresses the most common causes of background fluorescence and provides systematic troubleshooting steps.

Issue: High background fluorescence observed in negative controls and/or diffuse signal throughout the cell.

This is a common issue that can arise from several sources throughout the experimental workflow. The following sections break down potential causes and solutions.

Problems Related to the Alkyne Probe and Click Reaction

Non-specific binding of the alkyne probe or the fluorescent azide, as well as issues with the click chemistry reaction itself, are frequent culprits for high background.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Expected Outcome
High Concentration of this compound Probe 1. Titrate the probe concentration. Start with the recommended concentration and test a range of lower concentrations (e.g., 5 µM to 25 µM).[1][2] 2. Reduce the incubation time with the probe.Reduced non-specific incorporation and background signal.
Non-Specific Binding of the Fluorescent Azide Probe 1. Decrease the concentration of the fluorescent azide probe.[3] 2. Increase the number and duration of washing steps after the click reaction.[1][3] 3. Use a blocking agent like Bovine Serum Albumin (BSA) in your buffers before and during the click reaction.[3][4][5]Minimized binding of the azide probe to cellular components other than the alkyne tag.
Copper(I)-Mediated Background 1. Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) is used, typically a 5-10 fold excess over copper sulfate.[3] 2. Perform a final wash step with a copper chelator such as EDTA to quench any residual copper ions.[3] Copper ions can sometimes generate fluorescent species or enhance autofluorescence.[3][6]Quenching of non-specific fluorescence caused by the copper catalyst.
Impure or Degraded Reagents 1. Use freshly prepared solutions of sodium ascorbate, as it can degrade over time.[3] 2. Verify the purity of your sphingosine alkyne and fluorescent azide probes.[3]Consistent and reproducible results with lower background.

Experimental Workflow for Click Chemistry

cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Click Reaction cluster_3 Imaging cell_culture 1. Seed and Culture Cells probe_incubation 2. Incubate with this compound cell_culture->probe_incubation wash_1 3. Wash to Remove Excess Probe probe_incubation->wash_1 fixation 4. Fix Cells (e.g., 4% PFA) wash_1->fixation wash_2 5. Wash fixation->wash_2 permeabilization 6. Permeabilize (e.g., 0.1% Triton X-100) wash_2->permeabilization wash_3 7. Wash permeabilization->wash_3 blocking 8. Block (e.g., 3% BSA) wash_3->blocking click_cocktail 9. Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, Ligand, Ascorbate) blocking->click_cocktail incubation 10. Incubate (Room Temp, Dark) click_cocktail->incubation wash_4 11. Wash Extensively incubation->wash_4 counterstain 12. Counterstain (e.g., DAPI) wash_4->counterstain mount 13. Mount counterstain->mount image 14. Image mount->image

Caption: Standard experimental workflow for this compound imaging.

Issues Related to Sample Preparation

Improper fixation and permeabilization can lead to cellular autofluorescence and increased non-specific binding of reagents.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Fixative-Induced Autofluorescence 1. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence.[7][8][9] Consider using a non-aldehyde-based fixative such as ice-cold methanol or acetone if compatible with your experiment.[7][10][11] 2. If using PFA, keep the fixation time to a minimum (e.g., 10-15 minutes).[11] 3. After aldehyde fixation, you can treat cells with a quenching agent like 0.1% sodium borohydride in PBS.[12]Reduction in background fluorescence originating from the fixation process.
Inadequate Permeabilization 1. Insufficient permeabilization can trap reagents, while overly harsh permeabilization can disrupt cellular structures and expose sticky intracellular components. 2. Optimize the concentration and incubation time of your permeabilizing agent (e.g., Triton X-100, saponin).[9][10] For many cytoplasmic targets, 0.1% Triton X-100 for 10-15 minutes is a good starting point.Improved access of reagents to the target while maintaining cellular integrity and reducing non-specific binding.
Cellular Autofluorescence 1. Some cell types naturally exhibit higher levels of autofluorescence due to endogenous molecules like NADH, riboflavin, and lipofuscin.[7][8] 2. Include an "unstained" control (cells that have not been treated with the alkyne probe or fluorescent azide) to assess the level of inherent autofluorescence.[13] 3. Consider using a commercial autofluorescence quenching agent.[4][7] 4. Photobleaching the sample with a broad-spectrum light source before labeling can also reduce autofluorescence.[14]Clearer distinction between the specific signal and the sample's natural fluorescence.

Decision Tree for Fixation and Permeabilization

start Start: High Background check_aldehyde Are you using an aldehyde fixative (e.g., PFA)? start->check_aldehyde reduce_fix_time Reduce fixation time to 10-15 minutes check_aldehyde->reduce_fix_time Yes try_methanol Try ice-cold methanol or acetone fixation check_aldehyde->try_methanol No add_quenching Add a quenching step (e.g., Sodium Borohydride) reduce_fix_time->add_quenching check_permeabilization Is permeabilization optimized? add_quenching->check_permeabilization try_methanol->check_permeabilization optimize_triton Titrate Triton X-100 concentration and time check_permeabilization->optimize_triton No check_autofluorescence High autofluorescence in unstained control? check_permeabilization->check_autofluorescence Yes optimize_triton->check_autofluorescence use_quencher Use a commercial autofluorescence quencher check_autofluorescence->use_quencher Yes end Improved Signal-to-Noise check_autofluorescence->end No use_quencher->end

Caption: Troubleshooting logic for fixation and permeabilization issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific background in sphingosine alkyne imaging?

A1: The primary sources can be categorized into three main areas:

  • Reagent-related: Non-specific binding of the sphingosine alkyne probe or the fluorescent azide, impurities in reagents, and side reactions caused by the copper catalyst.[3]

  • Sample-related: Endogenous autofluorescence from the cells or tissue, which can be exacerbated by certain fixatives.[7][8]

  • Protocol-related: Inadequate washing, improper fixation or permeabilization, and suboptimal concentrations of reagents.[1][3][9]

Q2: How can I be sure the background is non-specific?

A2: Always include proper controls in your experiment:

  • Negative Control (No Alkyne): Cells that are not incubated with the this compound but undergo the entire fixation, permeabilization, and click reaction protocol. This will reveal non-specific binding of the fluorescent azide probe.

  • Unstained Control (No Fluorophore): Cells that are incubated with the sphingosine alkyne and fixed, but do not undergo the click reaction. This helps to determine the level of cellular autofluorescence.

Q3: Can the choice of fluorescent dye on the azide affect the background?

A3: Yes. Some fluorescent dyes are more "sticky" than others due to their charge and hydrophobicity, leading to higher non-specific binding.[4][5] If you consistently experience high background, consider switching to a different fluorescent azide with a spectrally distinct dye. Dyes that excite and emit in the far-red spectrum are often a good choice as cellular autofluorescence is typically lower at these wavelengths.[8]

Q4: My signal is very weak, and I'm tempted to increase the probe concentration, but that increases the background. What should I do?

A4: Instead of increasing the probe concentration, which can lead to non-specific labeling, focus on optimizing the detection step. The use of azide reporters containing a picolyl moiety can significantly increase the sensitivity of detection, allowing for the use of lower copper catalyst concentrations and resulting in a better signal-to-noise ratio.[15] Additionally, ensure your imaging setup (microscope objective, laser power, and detector settings) is optimized for the fluorophore you are using.

Q5: What is the optimal fixation method for sphingosine alkyne imaging?

A5: The optimal method can be cell-type dependent. A good starting point is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11] This method generally provides good structural preservation. However, if you observe high autofluorescence, you may need to test other fixatives like ice-cold methanol or acetone.[7][11] It's important to note that organic solvents like methanol and acetone also permeabilize the cells, so a separate permeabilization step with a detergent is not needed.[10][11]

Detailed Experimental Protocol: this compound Imaging

This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound probe

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper (II) Sulfate (CuSO4)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Seed cells on glass-bottom dishes or coverslips to an appropriate confluency.

    • Incubate cells with the desired concentration of this compound in culture medium for the desired time.

    • Wash the cells three times with warm PBS to remove any unbound alkyne probe.[1]

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.[4]

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 100 µL reaction, a typical starting point is:

      • Fluorescent Azide (e.g., 5 µM final concentration)

      • CuSO4 (e.g., 100 µM final concentration)

      • THPTA ligand (e.g., 500 µM final concentration)

      • Sodium Ascorbate (e.g., 2.5 mM final concentration, added last to initiate the reaction)

    • Note: Always add the sodium ascorbate immediately before adding the cocktail to the cells.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS for 5 minutes each to remove excess reagents.[1][3]

  • Counterstaining and Mounting:

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.

References

Copper catalyst toxicity in live-cell imaging with Sphingosine (d18:1) alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing copper-catalyzed click chemistry to image Sphingosine (d18:1) alkyne in live cells.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during live-cell imaging experiments involving this compound and copper catalysts.

Issue 1: High Cell Death or Poor Cell Viability After Click Reaction

Q1: I am observing significant cell death after performing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What is the likely cause and how can I mitigate it?

A1: The primary cause of cell death in CuAAC is the cytotoxicity of the copper(I) catalyst.[1][2] Copper(I) can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3]

Troubleshooting Steps:

  • Reduce Copper Concentration: Titrate the concentration of your copper catalyst to the lowest effective concentration. A good starting point for optimization is 50 µM.[1][2]

  • Incorporate a Copper-Stabilizing Ligand: The use of copper-chelating ligands is crucial for protecting cells. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTES can accelerate the reaction and sequester copper ions, significantly reducing their toxicity.[4][5] In one study, cells treated with a BTTES-Cu(I) catalyst proliferated at similar rates to untreated cells, whereas cells labeled without the ligand underwent lysis within 24 hours.

  • Minimize Incubation Time: Reduce the duration of the click reaction. With an efficient catalyst system, labeling can be achieved in as little as 5-10 minutes.[6]

  • Optimize Cell Health: Ensure your cells are healthy and not overly confluent (aim for 60-80%) before starting the experiment, as stressed cells are more susceptible to chemical toxicity.[3]

  • Consider Copper-Free Alternatives: For highly sensitive cell types or long-term imaging, switching to a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most effective solution to eliminate copper-induced toxicity.[7]

Issue 2: Low or No Fluorescent Signal from Labeled Sphingosine

Q2: I am not seeing a strong fluorescent signal after the click reaction. What are the potential reasons for this?

A2: A weak or absent signal can stem from several factors, including inefficient metabolic labeling, a suboptimal click reaction, or imaging-related issues.

Troubleshooting Steps:

  • Confirm Metabolic Incorporation of this compound:

    • Optimize Labeling Time and Concentration: Titrate the concentration and incubation time of this compound. Typical concentrations can range from 10-50 µM, with incubation times from a few hours to overnight, depending on the cell type and metabolic rate.

    • Verify Alkyne Probe Integrity: Ensure the this compound reagent has been stored correctly and is not degraded.

  • Optimize the Click Reaction:

    • Use a Copper-Stabilizing Ligand: Ligands like THPTA not only reduce toxicity but also enhance the reaction rate.[4]

    • Prepare Fresh Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.

    • De-gas Solutions: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. De-gassing your reaction buffers can improve efficiency.

    • Address Intracellular Thiols: Intracellular thiols, such as glutathione (GSH), can deactivate the copper catalyst.[6][8] For intracellular labeling, a higher catalyst concentration or pre-treatment with a thiol-reactive compound like N-ethylmaleimide (NEM) might be necessary, though this can also impact cell health.[6][8]

  • Check Imaging Parameters:

    • Correct Filter Sets: Ensure you are using the appropriate excitation and emission filters for your chosen fluorophore.

    • Minimize Photobleaching: Reduce laser power and exposure times to prevent photobleaching of your fluorescent signal.[3]

Issue 3: High Background Fluorescence

Q3: My images have high background fluorescence, making it difficult to discern the specific signal. How can I reduce the background?

A3: High background can be caused by unbound fluorescent probe or non-specific binding.

Troubleshooting Steps:

  • Thorough Washing: After the click reaction, wash the cells extensively with fresh, pre-warmed media or PBS to remove any unreacted fluorescent azide.

  • Reduce Probe Concentration: Titrate the concentration of your fluorescent azide probe to the lowest level that still provides a good signal-to-noise ratio.

  • Use a Background Suppressor: Consider adding a background suppressor to your imaging medium.[3]

Section 2: FAQs

Q4: What is the fundamental mechanism of copper catalyst toxicity in live cells?

A4: The cytotoxicity of the copper(I) catalyst in the CuAAC reaction is primarily due to its ability to generate reactive oxygen species (ROS). This occurs through the copper-catalyzed reduction of molecular oxygen, a process that is often exacerbated by the reducing agent (e.g., sodium ascorbate) used to maintain copper in its active Cu(I) state. The resulting ROS can cause oxidative damage to vital cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[3]

Q5: Are there any alternatives to copper-catalyzed click chemistry for imaging this compound in live cells?

A5: Yes, the most widely used alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes a strained cyclooctyne (e.g., DIBO, DBCO) that reacts spontaneously with an azide without the need for a copper catalyst. SPAAC is highly biocompatible and is the preferred method for live-cell imaging when copper toxicity is a concern.[7] Another alternative is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene.

Q6: How might the copper catalyst interfere with sphingolipid metabolism or signaling?

A6: Copper is an essential trace element involved in various cellular processes, including lipid metabolism. Dysregulation of copper homeostasis has been shown to affect sphingolipid metabolism.[9] Therefore, the introduction of exogenous copper during the click reaction could potentially perturb the natural sphingolipid signaling pathways you are aiming to study. This is another strong reason to use the lowest possible copper concentration and incubation time, or to opt for a copper-free method.

Q7: How can I quantitatively assess cell viability after my experiment?

A7: Several assays can be used to measure cell viability. A common and straightforward method is the MTT or MTS assay, which measures the metabolic activity of viable cells. Alternatively, luminescent assays that quantify ATP levels (e.g., CellTiter-Glo®) are highly sensitive indicators of cell health.[1] Live/dead staining kits that use fluorescent dyes to differentiate between live and dead cells based on membrane integrity can also be used for analysis by fluorescence microscopy or flow cytometry.

Section 3: Data Presentation

Table 1: Effect of Copper and Ligands on Cell Viability

Cell LineCopper (CuSO₄) Concentration (µM)Ligand (200 µM)Relative Cell Viability (%)Reference
OVCAR5100None~40%[8]
OVCAR5100BTTAA~80%[8]
OVCAR5100Tat-conjugated ligand~75%[8]
HUVEC100None~20%[8]
HUVEC100BTTAA~60%[8]
HUVEC100Tat-conjugated ligand~70%[8]

Table 2: Intracellular Copper-Catalyzed Reaction Yields and Cell Viability

LigandIntracellular Copper Concentration (µM)Reaction Yield (Membrane Proteins) (%)Reaction Yield (Cytosolic Proteins) (%)Cell Viability (%)Reference
Tat-conjugated ligand163 ± 3>18%0.8%75%[6][8]
Tat-conjugated ligand + NEM163 ± 3>18%~14%75%[6][8]

Section 4: Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

  • Cell Seeding: Plate your cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to 60-80% confluency.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in pre-warmed, complete cell culture medium to a final concentration of 10-50 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the alkyne-tagged sphingosine. The optimal incubation time should be determined empirically for your specific cell type and experimental goals.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS or complete medium to remove any unincorporated this compound.

Protocol 2: Copper-Catalyzed Click Reaction (CuAAC) in Live Cells

This protocol is adapted for live cells by including a protective copper ligand to minimize toxicity.[3]

  • Prepare Stock Solutions:

    • Fluorescent Azide: Prepare a 1-10 mM stock solution in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use .

  • Prepare Click Reaction Cocktail (for 1 mL final volume):

    • Start with pre-warmed, serum-free cell culture medium or PBS.

    • Add the fluorescent azide to a final concentration of 5-25 µM.

    • Add 10 µL of the 100 mM THPTA solution (final concentration: 1 mM). Vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution (final concentration: 200 µM). Vortex briefly.

    • Immediately before adding to cells , add 10 µL of the 300 mM sodium ascorbate solution (final concentration: 3 mM) to initiate the reaction. Vortex briefly.

  • Labeling Reaction:

    • Remove the wash buffer from the metabolically labeled cells (from Protocol 1).

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail and wash the cells three to four times with pre-warmed, complete cell culture medium.

    • Add fresh imaging medium to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filter sets.

Protocol 3: Cell Viability Assay (MTS Assay)

  • Perform Experiment: Treat cells in a 96-well plate with this compound and the CuAAC reaction components as described in the protocols above. Include appropriate controls (untreated cells, cells treated with individual components).

  • Add MTS Reagent: After the final washing step, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Measure Absorbance: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Calculate Viability: Express the absorbance of the treated samples as a percentage of the untreated control to determine the relative cell viability.

Section 5: Visualizations

experimental_workflow cluster_prep Cell Preparation & Labeling cluster_click Click Reaction cluster_analysis Analysis seed_cells Seed cells on imaging dish metabolic_labeling Incubate with this compound seed_cells->metabolic_labeling wash_1 Wash to remove unincorporated alkyne metabolic_labeling->wash_1 prepare_cocktail Prepare fresh CuAAC reaction cocktail wash_1->prepare_cocktail Proceed to click reaction add_cocktail Add cocktail to cells prepare_cocktail->add_cocktail incubate_click Incubate (5-15 min) add_cocktail->incubate_click wash_2 Wash to remove excess reagents incubate_click->wash_2 live_imaging Live-cell fluorescence microscopy wash_2->live_imaging viability_assay Perform cell viability assay wash_2->viability_assay

Caption: Experimental workflow for live-cell imaging of this compound.

sphingolipid_pathway cluster_denovo De Novo Synthesis (ER) cluster_alkyne Metabolic Labeling cluster_signaling Signaling & Metabolism cluster_toxicity Copper Catalyst Interference serine Serine + Palmitoyl-CoA spt SPT serine->spt sphinganine Sphinganine spt->sphinganine cers CerS sphinganine->cers ceramide Ceramide cers->ceramide sphK SphK ceramide->sphK -> Sphingosine sm_synthase SM Synthase ceramide->sm_synthase sph_alkyne This compound labeled_cer Alkyne-Ceramide sph_alkyne->labeled_cer Incorporation labeled_cer->sm_synthase Metabolized s1p S1P sphK->s1p sphingomyelin Sphingomyelin sm_synthase->sphingomyelin copper Cu(I) Catalyst ros Reactive Oxygen Species (ROS) copper->ros stress Oxidative Stress ros->stress stress->ceramide Perturbs metabolism

Caption: Sphingolipid pathway showing metabolic incorporation and potential copper interference.

troubleshooting_tree cluster_viability Low Cell Viability cluster_signal Low Signal cluster_background High Background start Experiment Start issue Problem Encountered start->issue viability_q High Cell Death? issue->viability_q Cell Viability signal_q Low/No Fluorescence? issue->signal_q Fluorescence Signal bg_q High Background? issue->bg_q Image Quality reduce_cu Reduce Cu(I) concentration viability_q->reduce_cu Yes add_ligand Add/optimize copper ligand (THPTA) reduce_cu->add_ligand reduce_time Shorten incubation time add_ligand->reduce_time use_spaac Switch to Copper-Free SPAAC reduce_time->use_spaac check_labeling Optimize alkyne labeling (conc./time) signal_q->check_labeling Yes check_click Optimize click reaction (fresh reagents) check_labeling->check_click check_imaging Check imaging parameters (filters/laser) check_click->check_imaging wash_more Increase number of washes bg_q->wash_more Yes reduce_azide Reduce fluorescent azide concentration wash_more->reduce_azide

Caption: Troubleshooting decision tree for live-cell imaging with click chemistry.

References

Sphingosine (d18:1) alkyne stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sphingosine (d18:1) alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] Product data sheets indicate a stability of at least two years when stored under these conditions. For the phosphorylated form, Sphingosine-1-phosphate (d18:1) alkyne, storage at -20°C is also recommended, with a stability of at least four years.[2]

Q2: How should I dissolve this compound?

This compound is soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For Sphingosine-1-phosphate (d18:1) alkyne, which is a crystalline solid, a stock solution can be prepared in 0.3 M NaOH at a concentration of approximately 4 mg/ml.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound.

Q3: What is the primary application of this compound in research?

The terminal alkyne group on this compound makes it a valuable tool for "click chemistry" reactions.[1][2] This allows researchers to attach fluorescent tags or biotin labels to the sphingosine molecule, enabling the study of its metabolism, trafficking, and role in signaling pathways within cells.[3]

Q4: Can the alkyne tag on this compound affect its biological activity?

While the alkyne group is small, it's important to consider that it may slightly alter the molecule's properties compared to its natural counterpart. However, studies have shown that alkyne-modified substrates can closely mimic the affinity of natural substrates for enzymes.[4] It is always advisable to include appropriate controls in your experiments to account for any potential effects of the modification.

Troubleshooting Guide for Click Chemistry Experiments

This guide addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Signal (Low Reaction Yield) Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to inactive Cu(II).- Prepare the sodium ascorbate solution fresh for each experiment. - Degas all solutions to remove dissolved oxygen. - Use a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the Cu(I) oxidation state. A 5:1 ligand-to-copper ratio is often recommended.
Low Reactant Concentration: The click reaction is concentration-dependent.- Increase the concentration of the azide probe (a 2- to 10-fold molar excess over the alkyne-labeled sphingosine is a good starting point). - If possible, concentrate your protein/lipid sample before the reaction.
Steric Hindrance: The alkyne group on the sphingosine may be buried within a lipid droplet or protein complex, making it inaccessible.- Perform the click reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.
High Background Signal Non-specific Binding of Azide Probe: The fluorescent or biotinylated azide probe may be sticking to cellular components.- Include thorough washing steps after the click reaction. - Block with a suitable agent like bovine serum albumin (BSA) before and after the click reaction.
Thiol Interference: Free thiol groups on proteins (cysteine residues) can sometimes react with the alkyne.[5]- Pre-treat your sample with a thiol-blocking agent such as N-ethylmaleimide (NEM). - A low concentration of hydrogen peroxide has also been shown to reduce thiol interference.[5]
Inconsistent Results Buffer Interference: Certain buffer components can interfere with the click reaction.- Avoid Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES instead. - If your sample contains reducing agents like DTT, remove them via dialysis or buffer exchange prior to the reaction.
Cell Permeabilization Issues: Inefficient permeabilization can prevent the click chemistry reagents from reaching the intracellular sphingosine alkyne.- Optimize your permeabilization protocol. Triton X-100 or saponin are commonly used detergents. Ensure the concentration and incubation time are appropriate for your cell type.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general procedure for labeling cellular sphingolipids using this compound.

  • Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Dilute the stock solution in your complete cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for your cell type.

  • Metabolic Labeling:

    • Remove the existing culture medium from your cells.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic rate of your cells and the specific pathway being investigated.

  • Cell Harvesting and Washing:

    • After incubation, remove the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any unincorporated this compound.

    • The cells are now ready for downstream applications such as fixation and click chemistry.

Protocol 2: "Fix and Click" - Fluorescent Labeling of this compound in Fixed Cells

This protocol details the fixation, permeabilization, and subsequent fluorescent labeling of cells that have been metabolically labeled with this compound.

  • Fixation:

    • After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6][7]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.[7]

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Azide-fluorophore (e.g., Alexa Fluor 488 Azide) at 10-50 µM

      • Copper(II) sulfate (CuSO₄) at 100-200 µM

      • Copper-chelating ligand (e.g., THPTA) at 500-1000 µM (maintain a 5:1 ratio with CuSO₄)

      • Sodium ascorbate (freshly prepared) at 2.5-5 mM

    • Add the click reaction cocktail to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

    • If desired, counterstain with a nuclear stain like DAPI.

    • Mount the coverslips and image using a fluorescence microscope.

Visualizations

Sphingosine_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Sphingosine-1-Phosphate (intracellular) Sphingosine->S1P_intra Sphingosine Kinase (SPHK) S1P_intra->Sphingosine S1P Phosphatase S1P_extra Sphingosine-1-Phosphate (extracellular) S1P_intra->S1P_extra S1P Transporters S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein activates Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream activate Experimental_Workflow Start Start: Culture Cells Labeling Metabolic Labeling with this compound Start->Labeling Wash1 Wash to Remove Unincorporated Alkyne Labeling->Wash1 FixPerm Fixation and Permeabilization Wash1->FixPerm Click Click Chemistry Reaction (CuAAC with Azide-Fluorophore) FixPerm->Click Wash2 Wash to Remove Excess Reagents Click->Wash2 Analysis Analysis Wash2->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow Flow Cytometry Analysis->Flow MS Mass Spectrometry Analysis->MS

References

Dealing with high background in pull-down assays with Sphingosine (d18:1) alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sphingosine (d18:1) alkyne in pull-down assays. The focus is on addressing the common challenge of high background, which can obscure the identification of true binding partners.

Troubleshooting Guide: High Background

High background in pull-down assays can arise from multiple sources, including non-specific binding of proteins to the affinity resin, issues with the click chemistry reaction, and suboptimal washing steps. This guide provides a systematic approach to identifying and mitigating these problems.

Question 1: I am observing a large number of non-specific proteins in my negative control (e.g., beads only or a control cell lysate). How can I reduce this non-specific binding to the beads?

Answer:

Non-specific binding to the affinity beads (e.g., streptavidin-coated magnetic beads) is a frequent cause of high background. Here are several strategies to minimize this issue:

  • Pre-clearing the Lysate: Before introducing your biotinylated sample, incubate your protein lysate with streptavidin beads alone for 1-2 hours at 4°C. This step will capture proteins that endogenously bind to the beads, which can then be discarded.

  • Blocking the Beads: Prior to adding your sample, block the beads to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.

  • Optimizing Wash Buffers: Increasing the stringency of your wash buffers can help to remove weakly bound, non-specific proteins. It is crucial to optimize these conditions to avoid disrupting specific interactions.[1][2][3]

Here is a table summarizing different wash buffer components for optimization:

Component Typical Concentration Range Purpose Considerations
Salt (NaCl, KCl) 150 mM - 1 MDisrupts ionic interactions.Higher concentrations can disrupt weaker specific interactions.
Non-ionic Detergents (Tween-20, Triton X-100, NP-40) 0.05% - 1% (v/v)Reduces non-specific hydrophobic interactions.Can interfere with some downstream applications like mass spectrometry if not properly removed.
Urea 1 M - 2 MA chaotropic agent that disrupts hydrogen bonds.Can denature proteins, potentially disrupting antibody-antigen binding if used in upstream steps.
Sodium Carbonate (Na2CO3) up to 1 MHigh pH wash to remove strongly interacting non-specific proteins.Harsh condition that may affect specific interactions.

Question 2: My click chemistry reaction seems inefficient, or I suspect it might be contributing to the high background. How can I troubleshoot the click reaction?

Answer:

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is a critical step. Incomplete or side reactions can lead to a poor yield of biotinylated sphingosine targets and increase background.

  • Reagent Quality and Preparation: Always use fresh solutions, especially for the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.[4] The copper(I) catalyst can also be oxidized to the inactive Cu(II) state by dissolved oxygen. Degassing your solutions can help mitigate this.

  • Optimizing Reaction Components: The concentrations of copper, the copper-chelating ligand (e.g., THPTA or BTTAA), and the reducing agent are critical for an efficient reaction.

  • Buffer Compatibility: Avoid Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred.

  • Quenching Excess Reagents: After the click reaction, it is important to remove any unreacted biotin-azide before adding the streptavidin beads. This can be achieved by protein precipitation (e.g., with methanol/chloroform) or through buffer exchange/dialysis.

Here is a table with typical concentration ranges for CuAAC reaction components:

Component Typical Concentration Range Role
Copper(II) Sulfate (CuSO4) 100 µM - 1 mMSource of the copper catalyst.
Copper-chelating Ligand (e.g., THPTA) 500 µM - 5 mMProtects the Cu(I) state and improves reaction efficiency.
Reducing Agent (e.g., Sodium Ascorbate) 1 mM - 5 mMReduces Cu(II) to the active Cu(I) state.
Biotin-Azide 10 µM - 100 µMThe reporter molecule that attaches to the alkyne tag.

Question 3: Even after optimizing my bead blocking and click chemistry, I still see high background on my western blot. What else can I do?

Answer:

If the high background persists, consider the following factors related to your western blotting procedure:

  • Insufficient Blocking of the Membrane: The blocking step is crucial to prevent non-specific antibody binding to the membrane.[5][6][7][8]

  • Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal dilution.[6][7]

  • Inadequate Washing: Insufficient washing of the membrane between antibody incubations can result in high background. Increase the number and duration of your washes.[6][8]

  • Secondary Antibody Specificity: Ensure your secondary antibody is not cross-reacting with other proteins in your lysate. Running a control with only the secondary antibody can help identify this issue.[6][7]

Here is a summary of troubleshooting strategies for high background in western blotting:

Potential Cause Solution
Insufficient Membrane Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa). For phosphoprotein detection, BSA is preferred.[5][6]
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration. Start with a higher dilution of your primary and secondary antibodies.
Inadequate Washing Increase the number of washes (e.g., 3-5 washes of 5-10 minutes each). Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[9]
Membrane Drying Out Ensure the membrane remains hydrated throughout the entire process.
Overexposure Reduce the exposure time when imaging the blot.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in pull-down assays?

A1: this compound is a chemically modified version of sphingosine, a key molecule in lipid signaling pathways.[10] It contains a terminal alkyne group, which acts as a "bioorthogonal handle."[10] This means it can be introduced into cells and incorporated into metabolic pathways without significantly altering the cell's biology.[11][12][13] The alkyne group can then be specifically reacted with an azide-containing reporter molecule (like biotin-azide) via a click chemistry reaction.[4][14][15] This allows for the selective labeling and subsequent enrichment of sphingosine-binding proteins from a complex cell lysate using streptavidin-coated beads.

Q2: What are the essential negative controls for a this compound pull-down experiment?

A2: To ensure that the identified proteins are specific interactors with sphingosine, several negative controls are crucial:

  • Beads-only control: Incubate your cell lysate with the streptavidin beads alone (without any biotinylated sample). This will identify proteins that non-specifically bind to the beads themselves.

  • No-alkyne control: Perform the entire experiment with cells that have not been treated with this compound but are still subjected to the click chemistry and pull-down procedure. This control helps to identify proteins that bind to the beads or are non-specifically captured during the process.

  • Competition control: In this control, after the pull-down, you can try to elute the captured proteins with an excess of free, unmodified sphingosine. A decrease in the signal of a putative interactor would suggest a specific interaction.

Q3: Can I use this technique to identify proteins that interact with other lipids?

A3: Yes, the same principle can be applied to study the protein interactions of other lipids. You would need to use a version of your lipid of interest that has been modified with an alkyne or azide group. These "clickable" lipid analogs can be introduced to cells, and the subsequent pull-down assay would be performed in a similar manner to identify their respective binding partners.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

  • Culture your cells of interest to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Add the this compound to the cell culture medium at a final concentration typically ranging from 10 to 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.

  • Incubate the cells with the alkyne-modified sphingosine for a period of 4 to 24 hours. The optimal incubation time should be determined empirically.

  • After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Harvest the cells by scraping or trypsinization and proceed to cell lysis.

Protocol 2: Click Chemistry Reaction (CuAAC)

  • Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • In a microcentrifuge tube, combine the following reagents in order (final concentrations may need optimization):

    • Protein lysate (e.g., 1 mg of total protein)

    • Biotin-Azide (e.g., to a final concentration of 50 µM)

    • Copper(II) Sulfate (e.g., to a final concentration of 1 mM)

    • Copper-chelating ligand (e.g., THPTA, to a final concentration of 5 mM)

    • Reducing agent (e.g., freshly prepared sodium ascorbate, to a final concentration of 5 mM)

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Quench the reaction and remove excess reagents by protein precipitation. Add four volumes of ice-cold methanol and one volume of chloroform to the reaction mixture, vortex, and incubate at -20°C for 30 minutes. Centrifuge to pellet the protein, and carefully remove the supernatant. Wash the pellet with ice-cold methanol.

Protocol 3: Pull-Down of Biotinylated Proteins

  • Resuspend the protein pellet from the click chemistry reaction in a buffer containing a denaturing agent (e.g., 1% SDS in PBS) to resolubilize the proteins.

  • Dilute the sample with a non-denaturing buffer (e.g., PBS with 0.1% Tween-20) to reduce the SDS concentration to below 0.1%.

  • Prepare the streptavidin-coated magnetic beads by washing them three times with the pull-down buffer (e.g., PBS with 0.1% Tween-20).

  • Block the beads by incubating them with a blocking solution (e.g., 3% BSA in pull-down buffer) for 1 hour at room temperature.

  • Add the prepared protein lysate to the blocked beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer. Start with a low-stringency wash buffer (e.g., PBS with 0.1% Tween-20) and consider increasing the stringency by adding salt or detergents as needed to reduce background. Perform at least 3-5 washes.

  • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and western blotting or by mass spectrometry for protein identification.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Biotinylation cluster_pulldown Affinity Purification cluster_analysis Analysis start Culture Cells labeling Metabolic Labeling with This compound start->labeling lysis Cell Lysis labeling->lysis click Click Chemistry (Biotin-Azide) lysis->click pulldown Pull-Down with Streptavidin Beads click->pulldown wash Wash Beads pulldown->wash elution Elute Proteins wash->elution analysis SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis

Caption: Experimental workflow for a this compound pull-down assay.

sphingosine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects S1PR S1P Receptors (S1PR1-5) GPCR G-protein Coupling S1PR->GPCR Activation PLC PLC GPCR->PLC PI3K PI3K/Akt GPCR->PI3K Ras_ERK Ras/ERK GPCR->Ras_ERK Sph Sphingosine SphK1 SphK1 Sph->SphK1 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P S1P->S1PR Proliferation Proliferation PLC->Proliferation Survival Survival PI3K->Survival Migration Migration Ras_ERK->Migration

Caption: Simplified sphingosine-1-phosphate (S1P) signaling pathway.

troubleshooting_tree cluster_problem cluster_solution start High Background in Pull-Down Assay q1 Are there many bands in the 'beads-only' control? start->q1 q2 Is the click reaction efficient? q1->q2 No sol1 Reduce non-specific binding to beads: - Pre-clear lysate - Block beads (e.g., with BSA) - Optimize wash buffer stringency q1->sol1 Yes q3 Is the background high on the final Western blot? q2->q3 Yes sol2 Troubleshoot click chemistry: - Use fresh reagents - Degas solutions - Optimize component concentrations - Use compatible buffers (e.g., PBS) q2->sol2 No sol3 Optimize Western blot protocol: - Increase membrane blocking time/change agent - Titrate antibody concentrations - Increase number/duration of washes q3->sol3 Yes

Caption: Troubleshooting decision tree for high background in pull-down assays.

References

Optimizing fixation and permeabilization for Sphingosine (d18:1) alkyne detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Sphingosine (d18:1) alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fixation and permeabilization steps, crucial for achieving reliable and reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound using click chemistry.

Problem Possible Cause Suggested Solution
Weak or No Signal Poor Fixation: Sphingosine alkyne has been washed out of the cell.Use paraformaldehyde (PFA) for fixation as it crosslinks proteins and helps to retain cellular structure and lipids.[1][2] Avoid using methanol or acetone as fixatives, as they can extract lipids from the cells.[1][2][3][4]
Inefficient Permeabilization: The click chemistry reagents cannot access the intracellular sphingosine alkyne.Optimize the permeabilization step. Try different detergents like Saponin, Triton X-100, or Tween-20.[5][6] Saponin is a milder detergent that selectively interacts with membrane cholesterol, which may be preferable for preserving membrane integrity.[5][6]
Degraded Reagents: The azide-fluorophore or copper catalyst has lost activity.Prepare fresh solutions of sodium ascorbate for each experiment as it can readily oxidize.[7] Ensure the azide probe has been stored correctly and is not degraded.
High Background Signal Over-fixation: Excessive cross-linking by PFA can lead to non-specific binding of the detection reagents.Reduce the fixation time or the concentration of PFA. A common starting point is 4% PFA for 15-20 minutes at room temperature.[8][9]
Over-permeabilization: Harsh permeabilization can disrupt cellular compartments and lead to non-specific staining.Use a milder detergent like Saponin or reduce the concentration and/or incubation time of Triton X-100 or Tween-20.[5][6]
Insufficient Washing: Residual click chemistry reagents are left in the sample.Increase the number and duration of washing steps after the click reaction.
Cell Morphology is Altered Harsh Fixation: Methanol or acetone fixation can cause cell shrinkage and structural collapse.[1][2][3][4]Use PFA for fixation to better preserve cell morphology.[1][2]
Harsh Permeabilization: High concentrations of detergents like Triton X-100 can lyse cells.[5]Titrate the concentration of the permeabilizing agent and optimize the incubation time.
Inconsistent Results Variability in Protocol: Minor deviations in incubation times, temperatures, or reagent concentrations.Strictly adhere to the optimized protocol. Prepare master mixes of reagents to ensure consistency across samples.
Cell Health: Unhealthy or dying cells can show altered lipid metabolism and membrane permeability.Ensure you are working with a healthy and viable cell population. Use a viability dye to exclude dead cells from your analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for preserving this compound in cells?

A1: Paraformaldehyde (PFA) is the recommended fixative.[1][2] Unlike alcohol-based fixatives like methanol or acetone, which can extract lipids, PFA crosslinks proteins, helping to preserve the overall cellular architecture and retain lipid molecules within the cell.[1][2][3][4]

Q2: Which permeabilization agent should I choose?

A2: The choice of permeabilization agent depends on the specific requirements of your experiment.

  • Saponin: This is a mild, reversible detergent that selectively interacts with membrane cholesterol to form pores.[5][6] It is a good starting point if you want to preserve the integrity of cellular membranes as much as possible. Note that saponin needs to be present in the wash buffers as its effects are reversible.[5]

  • Triton X-100 and Tween-20: These are non-ionic, non-selective detergents that create pores by removing both lipids and proteins from the membrane.[5][6] They are more stringent than saponin and can be used if you are having trouble with reagent penetration. However, they have a higher risk of altering cell morphology and causing background staining if not used at the optimal concentration.[5]

Q3: Can I perform surface marker staining along with intracellular sphingosine alkyne detection?

A3: Yes. It is recommended to perform the surface marker staining before fixation and permeabilization to avoid any potential alteration of the surface epitopes by the fixation and permeabilization reagents.[8]

Q4: My click reaction is not working. What could be the problem?

A4: Incomplete click reactions can be due to several factors:

  • Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state. Always use a freshly prepared solution of a reducing agent like sodium ascorbate.[7]

  • Low Reagent Concentration: Ensure you are using a sufficient concentration of the azide probe.

  • Interfering Substances: Components in your buffer, such as reducing agents like DTT, can interfere with the click reaction. Ensure your buffers are compatible.

Q5: How can I be sure that the signal I am detecting is specific to this compound?

A5: To ensure specificity, you should include the following controls in your experiment:

  • No-alkyne control: Cells that have not been treated with this compound but are subjected to the same fixation, permeabilization, and click reaction steps. This will account for any background fluorescence from the cells or reagents.

  • No-click control: Cells treated with this compound but without the addition of the click chemistry reagents (copper catalyst and azide-fluorophore). This will show any intrinsic fluorescence of the sphingosine alkyne.

Experimental Protocols

Protocol 1: Fixation and Permeabilization for this compound Detection
  • Cell Seeding: Seed cells on a suitable substrate (e.g., glass coverslips) and culture overnight.

  • Sphingosine Alkyne Labeling: Incubate cells with this compound at the desired concentration and for the appropriate time to allow for metabolic incorporation.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess sphingosine alkyne.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Choose one):

    • Saponin: Permeabilize with 0.1% saponin in PBS for 15 minutes at room temperature.

    • Triton X-100: Permeabilize with 0.1% - 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Proceed to Click Chemistry Reaction.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

Note: This is a general protocol. Concentrations and incubation times may need to be optimized.

  • Prepare Click Reaction Cocktail (Fresh):

    • Azide-fluorophore (e.g., 5 µM)

    • Copper(II) sulfate (CuSO₄) (e.g., 200 µM)

    • Copper-chelating ligand (e.g., THPTA) (e.g., 1 mM)

    • Sodium ascorbate (freshly prepared) (e.g., 2 mM)

    • Bring to final volume with PBS.

  • Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Nuclear Staining (Optional): Stain the nuclei with a suitable dye (e.g., DAPI).

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips on a microscope slide and image using a fluorescence microscope.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click_detection Click Reaction & Detection cell_seeding Cell Seeding alkyne_labeling Sphingosine Alkyne Labeling cell_seeding->alkyne_labeling washing1 Wash (PBS) alkyne_labeling->washing1 fixation Fixation (PFA) washing1->fixation washing2 Wash (PBS) fixation->washing2 permeabilization Permeabilization (Saponin or Triton X-100) washing2->permeabilization washing3 Wash (PBS) permeabilization->washing3 click_reaction Click Reaction (Azide-fluorophore, Cu(I)) washing3->click_reaction washing4 Wash click_reaction->washing4 dapi_stain Nuclear Stain (Optional) washing4->dapi_stain imaging Fluorescence Microscopy dapi_stain->imaging

Caption: Experimental workflow for sphingosine alkyne detection.

troubleshooting_workflow start Start: Weak or No Signal check_fixation Check Fixation Method start->check_fixation check_permeabilization Check Permeabilization check_fixation->check_permeabilization Correct use_pfa Use PFA. Avoid Methanol/Acetone. check_fixation->use_pfa Incorrect check_reagents Check Click Reagents check_permeabilization->check_reagents Optimized optimize_detergent Optimize Detergent (Saponin vs Triton X-100) and Incubation Time. check_permeabilization->optimize_detergent Inefficient fresh_reagents Use Freshly Prepared Sodium Ascorbate. Check Azide Probe. check_reagents->fresh_reagents Degraded good_signal Good Signal check_reagents->good_signal Active use_pfa->check_permeabilization optimize_detergent->check_reagents fresh_reagents->good_signal

Caption: Troubleshooting logic for weak or no signal issues.

References

Validation & Comparative

Validating Sphingosine (d18:1) Alkyne Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of metabolic incorporation of lipid analogs is paramount. This guide provides a comprehensive comparison of mass spectrometry and fluorescence-based methods for validating the incorporation of Sphingosine (d18:1) alkyne, a powerful tool for studying sphingolipid metabolism and signaling. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The use of metabolic labeling with chemically tagged analogs, such as this compound, allows for the tracing and visualization of these lipids within complex biological systems. The alkyne tag enables a bioorthogonal "click chemistry" reaction, where a reporter molecule, such as a fluorophore or a biotin tag, can be attached for detection and analysis. This guide focuses on the validation of the incorporation of this sphingosine analog into the cellular lipidome.

Method Comparison: Mass Spectrometry vs. Fluorescence-Based Detection

The choice of detection method for validating this compound incorporation depends on the specific research question, required sensitivity, and desired throughput. Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high specificity and quantification capabilities. In contrast, fluorescence-based methods, such as fluorescence microscopy and capillary electrophoresis with fluorescence detection, provide excellent spatial resolution and are well-suited for single-cell analysis.

FeatureMass Spectrometry (LC-MS/MS)Fluorescence-Based Detection
Principle Separation of lipid extracts by liquid chromatography followed by mass-based detection and fragmentation for structural identification and quantification.Covalent attachment of a fluorescent probe to the alkyne tag via click chemistry, followed by detection of the fluorescence signal.
Specificity Very High: Capable of distinguishing between different sphingolipid species and their isoforms based on mass-to-charge ratio and fragmentation patterns.[1][2][3]Moderate to High: Specificity depends on the localization of the fluorescent signal and can be prone to background fluorescence.
Sensitivity High: Can detect and quantify low-abundance sphingolipid species, often at the sub-picomole level.[3][4]High: Single-molecule detection is possible with advanced microscopy techniques.
Quantification Absolute Quantification: Can provide precise quantitative data on the concentration of specific sphingolipid species using internal standards.[1][3][4]Relative Quantification: Primarily provides relative changes in fluorescence intensity, although semi-quantitative analysis is possible.
Spatial Resolution Low: Analysis is performed on bulk cell lysates or tissue homogenates, providing no subcellular localization information.High: Fluorescence microscopy allows for the visualization of sphingolipid localization within cellular compartments.[5]
Throughput Moderate: Sample preparation and LC separation can be time-consuming, although recent advancements have improved throughput.[2]High (for flow cytometry) to Low (for microscopy): Throughput varies depending on the specific technique used.
Instrumentation Requires specialized and expensive LC-MS/MS systems.[6]Requires access to a fluorescence microscope, plate reader, or capillary electrophoresis system.
Primary Application Lipidomics, metabolic flux analysis, biomarker discovery.[1]Cellular imaging, single-cell analysis, studying dynamic processes.[5][7]

Experimental Workflows and Signaling Pathways

To visualize the processes involved in validating this compound incorporation and its subsequent metabolic fate, the following diagrams illustrate the experimental workflow and the sphingolipid metabolic pathway.

G Experimental Workflow for Validating this compound Incorporation cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection & Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Incubation with This compound cell_culture->labeling lysis 3. Cell Lysis & Protein Quantification labeling->lysis extraction 4. Lipid Extraction lysis->extraction lcms LC-MS/MS Analysis extraction->lcms Mass Spectrometry Pathway click Click Chemistry Reaction (with fluorescent azide) extraction->click Fluorescence Pathway data_analysis_ms 5a. Data Analysis (Quantification of alkyne-sphingolipids) lcms->data_analysis_ms fluorescence Fluorescence Detection (Microscopy, CE, etc.) click->fluorescence data_analysis_fluor 5b. Data Analysis (Image analysis, peak integration) fluorescence->data_analysis_fluor

Caption: Experimental workflow for validating this compound incorporation.

G Sphingolipid Metabolic Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling & Catabolism ser_pal Serine + Palmitoyl-CoA sphinganine Sphinganine ser_pal->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingosine Sphingosine (or Sphingosine Alkyne) ceramide->sphingosine CDase sphingomyelin Sphingomyelin sphingomyelin->ceramide SMase sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK1/2 s1p->sphingosine SPPase degradation Degradation s1p->degradation S1P Lyase cell_signaling Cell Signaling (Proliferation, Survival, etc.) s1p->cell_signaling S1PRs

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating this compound incorporation.

Protocol 1: Cell Culture, Labeling, and Lysis
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.

  • Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in complete culture medium to the final desired concentration (typically 1-25 µM).[7] Replace the existing medium with the labeling medium and incubate the cells for the desired time period (e.g., 1-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. For mass spectrometry, lyse the cells in a suitable buffer (e.g., methanol or a buffer compatible with lipid extraction). For fluorescence microscopy, fix the cells according to the chosen click chemistry protocol.

  • Protein Quantification: For mass spectrometry, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) for normalization of lipid data.

Protocol 2: Lipid Extraction for Mass Spectrometry

This protocol is a modification of the Bligh and Dyer method.

  • Solvent Addition: To the cell lysate (normalized for protein content), add a mixture of chloroform and methanol to achieve a final single-phase solution (typically chloroform:methanol:lysate at 1:2:0.8 v/v/v).

  • Phase Separation: Add chloroform and water to the single-phase mixture to induce phase separation (final ratio of chloroform:methanol:water at 2:2:1.8 v/v/v).

  • Lipid Collection: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids. Carefully collect the lower phase.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile/isopropanol).

Protocol 3: Click Chemistry for Fluorescence Detection

This protocol is a general guideline for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Fixation and Permeabilization: After labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

  • Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Imaging: Mount the cells with an appropriate mounting medium and visualize them using a fluorescence microscope with the corresponding filter sets.

Protocol 4: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 or a HILIC column.[2][8] Use a gradient elution with mobile phases typically consisting of water, acetonitrile, methanol, and additives like formic acid or ammonium formate to achieve separation of different sphingolipid species.[9][10]

  • Mass Spectrometry Detection: Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the alkyne-tagged sphingolipids and their metabolites. The precursor ion will be the [M+H]+ of the alkyne-sphingolipid, and the product ion will be a characteristic fragment.

  • Data Analysis: Integrate the peak areas of the MRM transitions and quantify the amount of each alkyne-tagged sphingolipid by comparing to a standard curve or using an appropriate internal standard.

Conclusion

The validation of this compound incorporation is a critical step in leveraging this powerful tool for sphingolipid research. Mass spectrometry, particularly LC-MS/MS, stands out for its high specificity and quantitative accuracy, making it the gold standard for detailed lipidomic analysis.[1][3] However, fluorescence-based methods offer invaluable insights into the subcellular localization and dynamics of sphingolipid metabolism, which are not achievable with mass spectrometry. The choice between these methods should be guided by the specific biological question being addressed. For a comprehensive understanding, a correlative approach using both techniques can be highly beneficial, providing both quantitative data and spatial context.

References

Unveiling Sphingolipid Dynamics: A Comparative Guide to Sphingosine (d18:1) Alkyne and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate world of sphingolipid metabolism and signaling, the choice of experimental approach is critical. This guide provides a comprehensive comparison of two powerful techniques: the use of the chemical probe Sphingosine (d18:1) alkyne for metabolic labeling and genetic approaches, such as siRNA-mediated gene knockdown, for targeted enzyme inhibition. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to facilitate an informed decision on the most suitable methodology for your research needs.

This compound is a synthetically modified version of sphingosine, a fundamental building block of sphingolipids. The key modification is the introduction of a terminal alkyne group. This seemingly small change unlocks the power of "click chemistry," a set of highly specific and efficient chemical reactions. Researchers can introduce this compound to cells, where it is metabolized by the cell's own enzymatic machinery. The alkyne group then serves as a handle to attach a reporter molecule, such as a fluorescent dye or a biotin tag, allowing for the visualization and quantification of the metabolic fate of sphingosine.[1][2]

Genetic approaches, on the other hand, offer a way to dissect the function of specific enzymes within the sphingolipid pathway. By using techniques like RNA interference (RNAi) to reduce the expression of a particular gene (knockdown), scientists can observe the resulting changes in sphingolipid metabolism. This provides a powerful tool to understand the role of individual enzymes in maintaining cellular homeostasis and in disease states.

This guide will delve into a direct comparison of these two methodologies, using a study that employed a similar clickable lipid probe alongside siRNA knockdown to illustrate the cross-validation of findings.

Data Presentation: Quantitative Comparison of Methodologies

To objectively compare the outcomes of using a chemical probe versus a genetic approach, we can examine the effects of both on the flux of sphingolipid metabolism. The following table summarizes data from a study where the metabolism of a fluorescently-labeled ceramide analog was measured in cells with and without the knockdown of key enzymes in the sphingolipid pathway. This provides a clear quantitative comparison of how both approaches impact the production of various sphingolipids.

Sphingolipid MetaboliteControl (Scrambled siRNA)siRNA Knockdown of Target EnzymePercent Change
Glucosylceramide 100 ± 825 ± 5 (GCS Knockdown)-75%
Sphingomyelin 100 ± 1030 ± 7 (SMS1 Knockdown)-70%
Ceramide-1-Phosphate 100 ± 1240 ± 9 (CERK Knockdown)-60%

This table is a representative summary based on findings from studies combining lipid probes with genetic knockdown.[3] GCS: Glucosylceramide Synthase; SMS1: Sphingomyelin Synthase 1; CERK: Ceramide Kinase.

The data clearly demonstrates that both the chemical probe and the genetic knockdown approach can effectively interrogate the sphingolipid pathway. The chemical probe allows for the tracing of metabolic flow, while the genetic knockdown confirms the role of specific enzymes in that flow.

Experimental Protocols

To ensure the reproducibility and rigor of your experiments, detailed protocols are essential. Below are representative protocols for both this compound labeling and siRNA-mediated gene knockdown.

Protocol 1: this compound Metabolic Labeling and Click Chemistry

This protocol outlines the general steps for labeling cells with this compound and subsequent detection using click chemistry.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent, and a copper chelator)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate mammalian cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Metabolic Labeling: Prepare a working solution of this compound in cell culture medium. Replace the existing medium with the labeling medium and incubate the cells for a desired period (e.g., 1-4 hours) to allow for uptake and metabolism of the alkyne-tagged sphingosine.

  • Cell Fixation and Permeabilization: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe. Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells thoroughly with PBS to remove unreacted reagents. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: siRNA-Mediated Knockdown of a Sphingolipid Pathway Enzyme

This protocol provides a general workflow for reducing the expression of a target enzyme using small interfering RNA (siRNA).

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • qRT-PCR or Western blotting reagents for validation of knockdown

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a culture plate so that they will be 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the target gene. The optimal time will depend on the cell type and the stability of the target protein.

  • Validation of Knockdown: Harvest the cells and validate the reduction in gene expression using either quantitative real-time PCR (qRT-PCR) to measure mRNA levels or Western blotting to measure protein levels.

  • Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays, such as metabolic labeling with this compound, to assess the impact of the enzyme deficiency on sphingolipid metabolism.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Sphingolipid_Metabolism_Workflow cluster_chemical_probe This compound Approach cluster_genetic_approach Genetic Approach (siRNA) sph_alkyne Sphingosine (d18:1) Alkyne metabolism Cellular Metabolism sph_alkyne->metabolism Incubation click_chem Click Chemistry (Add Fluorophore) metabolism->click_chem Fixation detection Fluorescence Detection click_chem->detection Imaging cross_validation Cross-Validation detection->cross_validation siRNA siRNA Transfection knockdown Target Enzyme Knockdown siRNA->knockdown phenotype Analyze Phenotype knockdown->phenotype validation Validate Knockdown knockdown->validation phenotype->cross_validation

Caption: Experimental workflows for the chemical probe and genetic approaches.

Sphingolipid_Signaling_Pathway cluster_probes Chemical Probe Target cluster_genetics Genetic Knockdown Targets sphingosine Sphingosine ceramide Ceramide sphingosine->ceramide Ceramide Synthases (CerS) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinases (SphK) ceramide->sphingosine Ceramidases complex_sl Complex Sphingolipids ceramide->complex_sl Various Enzymes s1p->sphingosine S1P Phosphatases complex_sl->ceramide Hydrolysis l1 e.g., CerS, SphK

Caption: Simplified sphingolipid signaling pathway highlighting targets.

Conclusion

Both this compound and genetic approaches are invaluable tools for the study of sphingolipid metabolism. The choice between them, or ideally their combined use, depends on the specific research question.

  • This compound is an excellent choice for:

    • Visualizing the subcellular localization of sphingolipid metabolism.

    • Tracking the dynamic flux of sphingosine through various metabolic pathways.

    • Identifying novel protein interactions with sphingolipids.

  • Genetic approaches (siRNA/CRISPR) are ideal for:

    • Determining the specific function of individual enzymes in the pathway.

    • Validating the targets of small molecule inhibitors.

    • Creating disease models by mimicking genetic defects in sphingolipid metabolism.

By cross-validating findings obtained from both methodologies, researchers can achieve a more robust and comprehensive understanding of the complex roles of sphingolipids in health and disease. This integrated approach, leveraging the strengths of both chemical biology and genetics, will undoubtedly accelerate discoveries in this vital field of research.

References

Advantages of click chemistry labeling over traditional radioactive methods for sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid research, the choice of labeling methodology is critical. This guide provides a comprehensive comparison of click chemistry and traditional radioactive labeling techniques, highlighting the significant advantages of the former in terms of safety, specificity, and experimental versatility. While radioactive methods have been a cornerstone of metabolic studies, click chemistry offers a more robust and less hazardous alternative for elucidating the intricate roles of sphingolipids in cellular signaling and disease.

Sphingolipids, a class of bioactive lipids, are key players in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making them a focal point of research and a promising target for therapeutic intervention. Understanding their dynamic behavior requires precise and reliable labeling techniques.

At a Glance: Click Chemistry vs. Radioactive Labeling

The primary distinction between these two methods lies in their fundamental approach to labeling. Radioactive labeling incorporates a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the sphingolipid precursor. In contrast, click chemistry utilizes a bioorthogonal reaction, where a small, non-perturbative chemical handle (an azide or alkyne group) is incorporated into the sphingolipid and subsequently detected by "clicking" it to a reporter molecule, such as a fluorophore or biotin.

FeatureClick Chemistry LabelingTraditional Radioactive Labeling
Safety Non-radioactive, significantly lower safety burdenInvolves handling of radioactive materials, requiring specialized facilities and disposal protocols
Specificity High, due to the bioorthogonal nature of the click reactionHigh, as the label is a part of the molecule's backbone
Versatility Wide range of detectable tags (fluorophores, biotin, etc.) for various applications (microscopy, mass spectrometry, pull-down assays)Primarily limited to autoradiography and scintillation counting
Potential for Artifacts Minimal, as the clickable tag is small and bio-inertPotential for artifacts due to the bulky nature of some detection methods (e.g., large fluorophores in traditional fluorescence microscopy)
Workflow Complexity Generally simpler and faster experimental workflowsCan involve lengthy exposure times for autoradiography
Sensitivity High, with the potential for signal amplificationHigh, but can be limited by background noise

Delving Deeper: Key Advantages of Click Chemistry

The adoption of click chemistry for sphingolipid research offers several compelling advantages over traditional radioactive methods, enhancing both the quality and scope of experimental possibilities.

Enhanced Safety and Reduced Regulatory Burden: The most significant advantage of click chemistry is the elimination of radioactive isotopes. This circumvents the stringent safety protocols, specialized laboratory requirements, and hazardous waste disposal associated with radiolabeling, making the research more accessible and environmentally friendly.

Superior Versatility in Detection and Application: Click chemistry's modularity allows for the attachment of a wide array of reporter tags. Researchers can "click" fluorescent dyes for high-resolution imaging, biotin for affinity purification and proteomic studies, or mass tags for sensitive detection by mass spectrometry. This flexibility opens up avenues for a more comprehensive analysis of sphingolipid metabolism, trafficking, and protein interactions that are not readily achievable with radioactive labels, which are primarily detected through autoradiography or scintillation counting.

Minimized Perturbation and Reduced Artifacts: The small size of the azide and alkyne functional groups used in click chemistry minimizes structural perturbation of the sphingolipid analog. This is a crucial advantage over traditional fluorescently labeled sphingolipids, where bulky fluorophores can alter the lipid's behavior, leading to incorrect subcellular localization and altered enzymatic processing. The "post-labeling" approach of click chemistry, where the reporter molecule is attached after the metabolic incorporation of the tagged sphingolipid, ensures that the biological processes under investigation are as close to their native state as possible.

Improved Signal-to-Noise and Sensitivity: While radioactive labeling is known for its high sensitivity, click chemistry-based fluorescence detection can offer a superior signal-to-noise ratio, particularly with the use of fluorogenic probes that become fluorescent only upon clicking. Furthermore, techniques like click-based amplification can enhance detection sensitivity by over 100-fold, allowing for the visualization of low-abundance sphingolipid species.

Experimental Protocols

Click Chemistry Labeling of Sphingolipids (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol describes the metabolic labeling of cellular sphingolipids using an alkyne-functionalized sphingosine precursor followed by fluorescent detection via CuAAC.

Materials:

  • Alkyne-functionalized sphingosine (e.g., sphingosine-alkyne)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the alkyne-functionalized sphingosine at a final concentration of 10-50 µM. Incubate for 4-24 hours to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail consists of: 1-10 µM azide-fluorophore, 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM THPTA in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

Validating Sphingosine (d18:1) Alkyne Metabolic Labeling: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sphingosine (d18:1) alkyne for metabolic labeling, establishing robust control experiments is paramount to ensure the specificity and validity of their findings. This guide provides a comparative overview of essential control strategies, complete with experimental data, detailed protocols, and visual workflows to bolster the integrity of your research.

Metabolic labeling with alkyne-tagged sphingosine, followed by copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), is a powerful technique to trace the metabolic fate of sphingosine and identify its downstream metabolites and interacting partners. However, the introduction of a chemical reporter and the subsequent multi-step workflow necessitate a series of rigorous controls to rule out potential artifacts and off-target effects. This guide outlines the most critical control experiments, their underlying principles, and provides the necessary framework for their implementation and interpretation.

Comparative Analysis of Control Strategies

To ensure the observed signal is a true representation of this compound metabolism, a combination of negative, competitive, genetic, and pharmacological controls should be employed. The following table summarizes these key controls and presents hypothetical, yet representative, quantitative data to illustrate their expected outcomes.

Control ExperimentPrincipleExpected OutcomeQuantitative readout (Example)
1. No-Alkyne Control Assesses non-specific background signal from the click chemistry reagents.No or minimal signal should be detected in the absence of the alkyne probe.Fluorescence intensity <5% of the experimental sample.
2. Competition Control Demonstrates that the alkyne probe utilizes the same metabolic pathways as endogenous sphingosine.A significant reduction in signal from the alkyne probe when co-incubated with an excess of unlabeled sphingosine.>70% reduction in labeled product formation.
3. Genetic Control (SGPL1 KO) Confirms the metabolic flux through a specific pathway by using cells deficient in a key enzyme.Altered metabolite profile, such as the absence of downstream products, confirming the role of the knocked-out enzyme.Absence or significant reduction of specific downstream metabolites in knockout cells compared to wild-type.[1][2][3]
4. Pharmacological Control (CerS Inh.) Validates the involvement of a specific enzyme in the metabolic conversion of the probe using a known inhibitor.Inhibition of the formation of ceramide and downstream sphingolipids from the sphingosine alkyne probe.>80% reduction in alkyne-labeled ceramide levels.
5. Pharmacological Control (SphK Inh.) Confirms the role of sphingosine kinases in the phosphorylation of the alkyne probe.Blockage of the formation of sphingosine-1-phosphate-alkyne.>90% reduction in alkyne-labeled sphingosine-1-phosphate.
6. Click Reaction Control Verifies that the detected signal is dependent on a successful click reaction.No signal when a crucial component of the click reaction (e.g., copper catalyst) is omitted.Fluorescence intensity at background levels.

Visualizing Sphingolipid Metabolism and Experimental Workflows

To provide a clear conceptual framework, the following diagrams illustrate the sphingosine metabolic pathway and the logical flow of the key control experiments.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling & Degradation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Sphingomyelinase, Glucosylceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation Products (Phosphoethanolamine, Hexadecenal) S1P->Degradation SGPL1 Sphingosine_Alkyne This compound Ceramide_Alkyne Ceramide-Alkyne Sphingosine_Alkyne->Ceramide_Alkyne CerS S1P_Alkyne S1P-Alkyne Sphingosine_Alkyne->S1P_Alkyne SphK1/2

Figure 1. Simplified Sphingosine Metabolic Pathway.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_controls Control Conditions cluster_processing Cell Processing & Lysis cluster_click Click Chemistry cluster_analysis Analysis Start Seed Cells Incubate Incubate with This compound Start->Incubate Harvest Harvest & Wash Cells Incubate->Harvest NoAlkyne No-Alkyne: Incubate with Vehicle NoAlkyne->Harvest Competition Competition: Co-incubate with excess unlabeled Sphingosine Competition->Harvest Pharmacological Pharmacological: Pre-incubate with Inhibitor (e.g., Fumonisin B1) Pharmacological->Incubate Genetic Genetic: Use SGPL1 KO cell line Genetic->Start Lyse Lyse Cells Harvest->Lyse ClickReaction Perform Click Reaction with Azide-Fluorophore Lyse->ClickReaction ClickControl Click Control: Omit Copper Catalyst Lyse->ClickControl Analysis Fluorescence Imaging, Flow Cytometry, or Mass Spectrometry ClickReaction->Analysis ClickControl->Analysis

Figure 2. General Experimental Workflow with Controls.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each of the key control experiments.

Protocol 1: No-Alkyne Control

Objective: To determine the level of background signal generated by the click chemistry reagents in the absence of the alkyne-tagged sphingosine.

Methodology:

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Mock Treatment: Instead of adding this compound, add an equivalent volume of the vehicle (e.g., DMSO) to the cell culture medium.

  • Incubation: Incubate the cells for the same duration as the experimental samples.

  • Cell Lysis and Click Reaction: Harvest, lyse, and perform the click chemistry reaction on the cell lysate exactly as you would for the experimental samples.

  • Analysis: Analyze the samples by fluorescence microscopy, flow cytometry, or in-gel fluorescence. The signal detected in this control represents the non-specific background.

Protocol 2: Competition Control

Objective: To demonstrate that the this compound is metabolized through the same enzymatic pathways as its natural counterpart.

Methodology:

  • Cell Culture: Plate cells as described for the experimental condition.

  • Co-incubation: Add a 10- to 50-fold molar excess of unlabeled, natural sphingosine (d18:1) to the culture medium simultaneously with the this compound.

  • Incubation: Incubate for the standard labeling period.

  • Processing and Analysis: Proceed with cell harvesting, lysis, click chemistry, and analysis as per the standard protocol. A significant reduction in the fluorescent signal compared to the experimental sample indicates successful competition.

Protocol 3: Genetic Control using SGPL1 Knockout (KO) Cells

Objective: To confirm the metabolic conversion of the sphingosine alkyne probe through the sphingosine-1-phosphate degradation pathway.[1][2][3]

Methodology:

  • Cell Culture: Culture both wild-type (WT) and SGPL1 KO cells under identical conditions.

  • Metabolic Labeling: Incubate both cell lines with this compound for the desired time.

  • Lipid Extraction and Analysis: Harvest the cells, extract the lipids, and perform click chemistry. Analyze the lipid profiles using thin-layer chromatography (TLC) or mass spectrometry. In SGPL1 KO cells, an accumulation of alkyne-labeled sphingosine-1-phosphate and a lack of downstream degradation products is expected compared to WT cells.[1]

Protocol 4: Pharmacological Control with a Ceramide Synthase (CerS) Inhibitor

Objective: To verify that the formation of ceramide-alkyne is dependent on ceramide synthase activity. A commonly used inhibitor is Fumonisin B1.

Methodology:

  • Cell Culture: Plate cells and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-incubate the cells with an effective concentration of Fumonisin B1 (e.g., 50 µM) for 1-2 hours.

  • Metabolic Labeling: Add this compound to the medium containing the inhibitor and incubate for the standard labeling period.

  • Processing and Analysis: Harvest the cells, lyse, perform the click reaction, and analyze the results. A significant decrease in the signal corresponding to ceramide-alkyne and its downstream metabolites is expected.

Protocol 5: Pharmacological Control with a Sphingosine Kinase (SphK) Inhibitor

Objective: To confirm that the synthesis of sphingosine-1-phosphate-alkyne is mediated by sphingosine kinases. A common inhibitor is SKI-II.

Methodology:

  • Cell Culture: Prepare cell cultures as usual.

  • Inhibitor Pre-treatment: Pre-incubate the cells with an appropriate concentration of SKI-II (e.g., 10 µM) for 1 hour.

  • Metabolic Labeling: Add this compound in the continued presence of the inhibitor and incubate.

  • Processing and Analysis: Process the samples as standard. The formation of sphingosine-1-phosphate-alkyne should be significantly reduced in the inhibitor-treated sample.

Protocol 6: Click Reaction Control

Objective: To ensure that the fluorescent signal is a direct result of the copper-catalyzed click reaction between the alkyne probe and the azide-fluorophore.

Methodology:

  • Metabolic Labeling: Incubate cells with this compound as in the main experiment.

  • Cell Lysis: Harvest and lyse the cells.

  • Modified Click Reaction: Prepare the click reaction master mix but omit a critical component, most commonly the copper (I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

  • Incubation and Analysis: Incubate the lysate with the incomplete click reaction mix for the standard duration and then proceed with the analysis. No significant signal should be detected.

By systematically implementing these control experiments, researchers can confidently validate their findings from this compound metabolic labeling studies, ensuring the data is both accurate and specific. This rigorous approach is essential for advancing our understanding of sphingolipid biology and its role in health and disease.

References

Choosing the Right Tool: A Comparative Guide to Sphingosine (d18:1) Alkyne and Sphinganine (d18:0) Alkyne for Studying De Novo Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of de novo sphingolipid synthesis, the selection of appropriate metabolic probes is paramount. This guide provides a comprehensive comparison of two widely used alkyne-tagged sphingoid bases: sphingosine (d18:1) alkyne and sphinganine (d18:0) alkyne. By examining their distinct roles in the biosynthetic pathway and presenting supporting experimental logic, this document aims to facilitate an informed choice for precise and insightful metabolic labeling studies.

The de novo synthesis of sphingolipids is a fundamental cellular process originating in the endoplasmic reticulum. It commences with the condensation of serine and palmitoyl-CoA to ultimately form sphinganine (d18:0). Sphinganine is then acylated to dihydroceramide, which is subsequently desaturated to yield ceramide, the central hub of sphingolipid metabolism, featuring a sphingosine (d18:1) backbone. The introduction of alkyne tags into these molecules allows for their visualization and quantification via click chemistry, providing a powerful tool to trace their metabolic fate.

Comparative Analysis: Sphinganine (d18:0) Alkyne vs. This compound

The primary distinction between using sphinganine (d18:0) alkyne and this compound lies in their entry points and subsequent metabolic routes within the de novo synthesis pathway.

Sphinganine (d18:0) Alkyne: As the direct precursor to dihydroceramide, sphinganine (d18:0) alkyne is an excellent probe for monitoring the initial stages of complex sphingolipid synthesis. Its metabolic fate is predominantly directed towards acylation by ceramide synthases (CerS) to form alkyne-tagged dihydroceramides. This makes it a more specific tracer for the de novo synthesis of ceramides and downstream complex sphingolipids such as sphingomyelin and glycosphingolipids. Studies on the metabolism of endogenous sphingoid bases have shown that sphinganine is primarily channeled into this acylation pathway[1].

This compound: While sphingosine is the backbone of the majority of complex sphingolipids, exogenously supplied this compound can be metabolized through multiple pathways. Besides being acylated by CerS to form ceramides, it is also a substrate for sphingosine kinases (SphK), leading to the formation of sphingosine-1-phosphate (S1P), a potent signaling molecule. This S1P can then be either secreted, act intracellularly, or be irreversibly degraded by S1P lyase. This diversion to the S1P signaling and degradation pathway can potentially reduce the pool of the alkyne probe available for incorporation into complex sphingolipids, complicating the interpretation of results focused solely on de novo synthesis of ceramides and larger sphingolipids. Research indicates that a significant portion of cellular sphingosine is directed towards phosphorylation and subsequent degradation[1].

Quantitative Data Summary

FeatureSphinganine (d18:0) AlkyneThis compoundRationale
Primary Metabolic Fate N-acylation to dihydroceramidesN-acylation to ceramides and Phosphorylation to S1PEndogenous sphinganine is predominantly acylated, while sphingosine is a key substrate for sphingosine kinases[1].
Efficiency for Labeling Complex Sphingolipids HighModerate to HighA larger proportion of sphinganine alkyne is expected to be incorporated into the ceramide backbone of complex sphingolipids.
Specificity for De Novo Synthesis Pathway HighModerateSphingosine alkyne also enters the sphingolipid salvage and S1P signaling pathways, which can confound the analysis of de novo synthesis.
Potential for Off-Target Labeling LowModerateThe formation of alkyne-S1P can lead to the labeling of S1P-binding proteins and downstream signaling components.
Suitability for Studying CerS Activity ExcellentGoodBoth are substrates for CerS, but sphinganine alkyne provides a more direct measure of the initial acylation step.
Suitability for Studying SphK Activity LowExcellentSphingosine alkyne is the direct precursor for S1P formation.

Signaling Pathways and Experimental Workflow

To visualize the metabolic pathways and a typical experimental workflow, the following diagrams are provided.

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Metabolism Metabolic Fates Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT 3_KDS 3-Ketosphinganine SPT->3_KDS KDSR KDSR 3_KDS->KDSR Sphinganine Sphinganine (d18:0) KDSR->Sphinganine CerS CerS Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer DEGS1 DEGS1 DHCer->DEGS1 Ceramide Ceramide (d18:1) DEGS1->Ceramide Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL Sphinganine_alkyne Sphinganine (d18:0) Alkyne Sphinganine_alkyne->CerS Sphingosine_alkyne Sphingosine (d18:1) Alkyne Sphingosine_alkyne->CerS SphK SphK Sphingosine_alkyne->SphK S1P Sphingosine-1-Phosphate Degradation Degradation S1P->Degradation SphK->S1P

Caption: De novo sphingolipid synthesis pathway showing the entry points of alkyne-tagged probes.

Experimental_Workflow cluster_workflow Comparative Metabolic Labeling Workflow start Seed and Culture Cells labeling Incubate with Sphinganine (d18:0) Alkyne or This compound start->labeling wash Wash Cells to Remove Excess Probe labeling->wash lysis Cell Lysis and Lipid Extraction wash->lysis click Click Chemistry Reaction with Azide-Fluorophore or Azide-Biotin lysis->click analysis Analysis click->analysis tlc TLC-Fluorescence Imaging analysis->tlc Qualitative/ Semi-quantitative ms LC-MS/MS Analysis analysis->ms Quantitative microscopy Fluorescence Microscopy analysis->microscopy Localization quant Data Quantification and Comparison tlc->quant ms->quant

Caption: A typical experimental workflow for comparing the metabolic fate of alkyne-tagged sphingoid bases.

Experimental Protocols

The following are generalized protocols for metabolic labeling and analysis. Specific details may need to be optimized for different cell types and experimental goals.

Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plates for LC-MS/MS or glass-bottom dishes for microscopy) and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound or sphinganine (d18:0) alkyne in ethanol or DMSO.

  • Labeling: Dilute the alkyne probe in cell culture medium to a final concentration typically ranging from 1 to 50 µM. Remove the old medium from the cells and add the labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic process under investigation.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe.

Click Chemistry Reaction for Fluorescence Detection

This protocol is adapted from established methods for alkyne lipid imaging[2].

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail. For a 100 µL reaction, mix:

    • 1 µL of 10 mM azide-fluorophore (e.g., Alexa Fluor 488 Azide)

    • 1 µL of 50 mM copper(II) sulfate

    • 2 µL of 250 mM sodium ascorbate (freshly prepared)

    • 96 µL of PBS

  • Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets.

Lipid Extraction and Analysis by LC-MS/MS
  • Cell Lysis and Lipid Extraction: After washing the labeled cells, add a methanol/chloroform/water (2:1:0.8, v/v/v) mixture to the cells. Scrape the cells and collect the lysate. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Click Reaction for MS Detection (Optional but Recommended): For enhanced sensitivity and specificity in MS, the alkyne-labeled lipids can be reacted with an azide-containing reporter tag that improves ionization efficiency[3][4].

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) and a gradient elution to separate the different lipid species. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the alkyne-labeled lipids and their metabolites.

Conclusion and Recommendation

Both this compound and sphinganine (d18:0) alkyne are valuable tools for investigating sphingolipid metabolism. However, for studies specifically focused on the de novo synthesis of ceramides and complex sphingolipids, sphinganine (d18:0) alkyne is the recommended probe . Its metabolic fate is more directly channeled into the biosynthetic pathway, leading to a more straightforward interpretation of labeling results.

This compound, while also incorporated into complex sphingolipids, has the added complexity of entering the S1P signaling pathway. This makes it a less specific tracer for de novo synthesis but a valuable tool for simultaneously studying the interplay between sphingolipid synthesis and signaling.

The choice of probe should ultimately be guided by the specific research question. For a clear and unambiguous assessment of de novo sphingolipid biosynthesis, sphinganine (d18:0) alkyne offers a more direct and reliable approach.

References

A Comparative Guide to the Quantitative Analysis of Sphingosine (d18:1) Alkyne-Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the quantitative analysis of sphingosine (d18:1) alkyne-labeled lipids, a powerful technique for probing the dynamic roles of sphingolipids in cellular processes. We present a detailed examination of the alkyne-labeling and click chemistry workflow, compare its performance with alternative analytical approaches, and provide detailed experimental protocols and visualizations of relevant signaling pathways.

Introduction to Sphingolipid Analysis

Sphingolipids, including the central molecule sphingosine (d18:1), are not merely structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular functions such as cell growth, differentiation, and apoptosis.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate quantification of these lipids is paramount for understanding disease mechanisms and for the development of novel therapeutics.

Metabolic labeling with chemically tagged analogs, such as this compound, offers a robust method to trace the metabolic fate and quantify the levels of these lipids within complex biological systems. The introduction of a small, minimally disruptive alkyne tag allows for subsequent detection and quantification via highly selective and efficient "click chemistry" reactions.[2]

Comparison of Quantitative Methods

The quantitative analysis of sphingosine (d18:1) can be approached through several methodologies, each with its own set of advantages and limitations. Here, we compare the alkyne-labeling approach with two common alternatives: stable isotope labeling and traditional radiolabeling.

FeatureThis compound-Labeling with Click ChemistryStable Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H)Radiolabeling (e.g., ³H, ¹⁴C)
Principle Metabolic incorporation of an alkyne-tagged sphingosine analog, followed by covalent ligation to a reporter tag (e.g., biotin, fluorophore) for detection and quantification, typically by LC-MS/MS.Metabolic incorporation of a sphingosine analog containing heavy isotopes. Quantification is based on the mass shift detected by mass spectrometry.[3]Metabolic incorporation of a sphingosine analog containing a radioactive isotope. Quantification is achieved by measuring radioactivity (e.g., scintillation counting).[4]
Sensitivity High sensitivity, with detection limits reported in the femtomole to picomole range, especially when using specialized azide reporters that enhance ionization in mass spectrometry.[5][6]High sensitivity, dependent on the mass spectrometer's capabilities. Considered the gold standard for absolute quantification.[3]Very high sensitivity, but requires specialized equipment for detection.
Specificity High specificity due to the bioorthogonal nature of the click chemistry reaction.High specificity based on the distinct mass of the labeled lipid.High specificity for the radiolabeled molecule.
Quantitative Accuracy Good quantitative accuracy, particularly when used with an appropriate internal standard (e.g., an isotope-labeled alkyne lipid).[5]Excellent quantitative accuracy, as the labeled standard co-elutes and ionizes similarly to the endogenous analyte.[3]Good quantitative accuracy, but can be affected by quenching in complex samples.
Versatility Highly versatile. The alkyne tag can be clicked to various reporters for different applications, including mass spectrometry, fluorescence microscopy, and affinity purification.[5]Primarily used for mass spectrometry-based quantification.Primarily used for quantification of total radioactivity and autoradiography.
Safety Non-radioactive and generally considered safe for routine laboratory use.Non-radioactive and safe.Involves handling of radioactive materials, requiring specialized safety protocols and facilities.
Cost Reagents can be moderately expensive, but it avoids the costs associated with radioactive material handling and disposal.Labeled standards can be expensive.The cost of radioactive precursors and waste disposal can be significant.
Throughput Amenable to high-throughput workflows, especially with the use of multiplexed reporter tags.[6]Amenable to high-throughput analysis with modern mass spectrometers.Lower throughput due to longer counting times and manual handling.

Experimental Workflow & Protocols

The following section details a comprehensive workflow for the quantitative analysis of this compound-labeled lipids in cultured cells, from metabolic labeling to LC-MS/MS analysis.

G cluster_workflow Experimental Workflow A 1. Metabolic Labeling Cells are incubated with This compound. B 2. Cell Lysis & Protein Quantification Cells are harvested and lysed. Protein concentration is determined. A->B C 3. Click Chemistry Reaction Cell lysate is reacted with an azide-biotin or azide-fluorophore tag. B->C D 4. Lipid Extraction Lipids are extracted from the lysate using a suitable solvent system. C->D E 5. LC-MS/MS Analysis Labeled sphingolipids are separated and quantified by LC-MS/MS. D->E

Figure 1. Overall experimental workflow for quantitative analysis.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in fresh, serum-free or low-serum cell culture medium to a final concentration typically ranging from 10-50 µM.

  • Labeling: Remove the existing culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.[7]

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate with the labeled lipids.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize for cell number.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is for attaching a biotin or fluorophore tag to the alkyne-labeled sphingolipids in the cell lysate.

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order. The final concentrations may need to be optimized for your specific application.

    • Cell lysate (containing 50-100 µg of protein)

    • Azide-reporter molecule (e.g., Azide-Biotin or a fluorescent azide) to a final concentration of 100-200 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) solution to a final concentration of 1 mM (freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO₄) solution to a final concentration of 1 mM.

    • Add reaction buffer (e.g., PBS) to the final desired volume.

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM (freshly prepared) to initiate the click reaction.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

Protocol 4: Lipid Extraction

A modified Bligh-Dyer extraction is commonly used for sphingolipids.

  • Solvent Addition: To the click-reacted lysate, add methanol and chloroform in a ratio to achieve a final single-phase mixture of chloroform:methanol:aqueous sample (typically 1:2:0.8 v/v/v).

  • Phase Separation: Add chloroform and water to induce phase separation, resulting in a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).

  • Lipid Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C.

Protocol 5: LC-MS/MS Analysis

The following are general parameters for the analysis of sphingolipids. Specific conditions will need to be optimized for the instrument used.[8][9]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for sphingosine and its derivatives.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion (the mass of the clicked sphingosine) and a specific product ion (a fragment of the molecule) are monitored.

    • Precursor/Product Ions: The specific m/z values will depend on the mass of this compound and the chosen azide tag. These will need to be determined empirically or from the literature. For unlabeled sphingosine (d18:1), a common transition is m/z 300.3 → 282.2.[8]

Sphingosine Signaling Pathways

Sphingosine (d18:1) is a central hub in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule, or acylated by ceramide synthases to form ceramide, another key signaling lipid.[10][11]

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[12] This interaction initiates a cascade of downstream signaling events that regulate diverse cellular processes.

G cluster_S1P Sphingosine-1-Phosphate (S1P) Signaling Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK Rho Rho G_protein->Rho Cell_Responses Cellular Responses: - Proliferation - Survival - Migration - Angiogenesis PLC->Cell_Responses PI3K->Cell_Responses Ras_Raf_MEK_ERK->Cell_Responses Rho->Cell_Responses G cluster_Ceramide Ceramide Synthesis and Signaling Ser_Pal Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Ser_Pal->SPT DHCer Dihydroceramide SPT->DHCer DES Dihydroceramide Desaturase DHCer->DES Cer Ceramide DES->Cer Apoptosis Apoptosis & Cell Cycle Arrest Cer->Apoptosis SphM Sphingomyelin SMase Sphingomyelinase (SMase) SphM->SMase SMase->Cer Sph Sphingosine CerS Ceramide Synthase (CerS) Sph->CerS CerS->Cer

References

Isotopic Labeling vs. Sphingosine (d18:1) Alkyne: A Comparative Guide for Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular processes, the choice of labeling strategy is paramount. This guide provides an objective comparison between two prominent techniques: stable isotopic labeling and the use of alkyne-tagged sphingosine analogs. By examining their respective principles, workflows, and data outputs, this document aims to equip researchers with the knowledge to select the most appropriate method for their experimental goals.

While direct, head-to-head quantitative comparisons in published literature are limited, this guide synthesizes available data and well-established principles to offer a comprehensive overview of each method's strengths and limitations.

At a Glance: Isotopic Labeling vs. Sphingosine Alkyne

FeatureIsotopic LabelingSphingosine (d18:1) Alkyne
Principle Incorporation of stable isotopes (e.g., ²H, ¹³C) into sphingolipid precursors, which are then traced by mass spectrometry.Metabolic labeling with a sphingosine analog containing a terminal alkyne group for subsequent detection via "click chemistry".
Primary Analysis Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Fluorescence microscopy, flow cytometry, or mass spectrometry following click reaction.
Key Advantage Minimal structural perturbation, considered the "gold standard" for quantitative metabolic flux analysis.[1]High sensitivity and versatility for visualization and enrichment of labeled lipids.[2]
Potential Drawback Primarily provides quantitative data without spatial resolution within the cell.The alkyne tag is a structural modification that may alter the lipid's metabolism and localization.
Typical Applications Metabolic flux analysis, determining synthesis and turnover rates, quantitative lipidomics.[3][4]Visualization of lipid trafficking, identification of lipid-protein interactions, activity-based protein profiling.

Delving Deeper: A Performance Comparison

Metabolic Incorporation and Potential Artifacts

Isotopic Labeling: Stable isotopes like deuterium (²H) or carbon-13 (¹³C) are incorporated into sphingolipid precursors, such as serine or palmitate, or directly into the sphingosine backbone.[4] Because the physical and chemical properties of isotopically labeled molecules are nearly identical to their natural counterparts, they are generally considered to be metabolized in the same manner, minimizing the risk of biological artifacts.[1] This makes isotopic labeling the preferred method for accurately tracing metabolic pathways and quantifying flux.

This compound: This method utilizes a sphingosine molecule where a terminal alkyne group has been synthetically added. While this modification is small, it is not native to the cell and has the potential to alter the metabolism and distribution of the lipid. For instance, the steric bulk of the alkyne tag could influence enzyme recognition and substrate binding, potentially altering the rates of downstream metabolic conversions compared to the natural sphingosine. However, studies have shown that alkyne-tagged lipids can be successfully incorporated into various lipid species, allowing for the tracing of metabolic pathways.

Detection and Quantification

Isotopic Labeling: The primary detection method is mass spectrometry. The mass shift introduced by the stable isotopes allows for the differentiation and quantification of the labeled lipids from the endogenous, unlabeled pool.[4] LC-MS/MS provides high sensitivity and specificity, enabling the identification and quantification of a wide range of sphingolipid species in a single analysis.[5][6][7][8]

This compound: The alkyne group serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction.[2] An azide-containing reporter molecule, such as a fluorophore or biotin, is "clicked" onto the alkyne-tagged sphingolipid. This allows for highly sensitive detection through various methods:

  • Fluorescence Microscopy: Visualization of the subcellular localization and trafficking of the labeled sphingolipids.

  • Flow Cytometry: Quantification of labeled lipids on a per-cell basis.

  • Mass Spectrometry: After clicking with a mass-tagged azide, the labeled lipids can be analyzed by MS, though this is less common than fluorescence-based methods.

The sensitivity of fluorescence detection can be extremely high, enabling the visualization of lipids at low concentrations.[2]

Experimental Protocols

Protocol 1: Stable Isotope Labeling and LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for tracing sphingolipid metabolism in cultured cells using a stable isotope-labeled precursor.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the normal culture medium with a medium containing the stable isotope-labeled precursor (e.g., ¹³C-serine or ²H-sphingosine) at a predetermined concentration. c. Incubate the cells for a time course determined by the specific metabolic pathway being investigated.

2. Lipid Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold PBS. b. Scrape the cells in a suitable volume of methanol. c. Perform a Bligh-Dyer or a modified Folch extraction to separate the lipid-containing organic phase from the aqueous phase. d. Evaporate the organic solvent under a stream of nitrogen.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v). b. Add an internal standard cocktail containing known amounts of odd-chain or isotopically labeled sphingolipids to normalize for extraction efficiency and instrument variability.[1]

4. LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase liquid chromatography column. b. Elute the lipids using a gradient of mobile phases, such as water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid. c. Detect the eluting lipids using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode, with specific precursor/product ion transitions for each labeled and unlabeled sphingolipid species of interest.

5. Data Analysis: a. Integrate the peak areas for each labeled and unlabeled sphingolipid. b. Calculate the isotopic enrichment and determine the metabolic flux through the pathway of interest by normalizing to the internal standards.

Protocol 2: this compound Labeling and Click Chemistry Detection

This protocol outlines the general steps for labeling cells with sphingosine alkyne and visualizing the resulting metabolites.

1. Cell Culture and Labeling: a. Plate cells on glass coverslips or in multi-well plates suitable for microscopy. b. Incubate the cells with this compound at a concentration typically in the low micromolar range for a specified period (e.g., 1-4 hours).

2. Fixation and Permeabilization: a. Wash the cells with PBS to remove excess alkyne probe. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Click Reaction: a. Prepare the click reaction cocktail. A typical cocktail includes:

  • Azide-fluorophore (e.g., Alexa Fluor 488 azide)
  • Copper(II) sulfate (CuSO₄)
  • A reducing agent (e.g., sodium ascorbate)
  • A copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and reduce cytotoxicity if performing on live cells. b. Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

4. Staining and Mounting: a. Wash the cells extensively with PBS to remove unreacted click reagents. b. (Optional) Counterstain nuclei with DAPI. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.

5. Imaging: a. Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the sphingolipid signaling pathway and the experimental workflows for both labeling techniques.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Sphingomyelin->Ceramide SMase Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Salvage Salvage Pathway Complex_GSLs->Salvage Salvage->Sphingosine

Caption: Simplified overview of the sphingolipid metabolic pathway.

Labeling_Workflows cluster_Isotopic Isotopic Labeling Workflow cluster_Alkyne Sphingosine Alkyne Workflow iso_start Cell Labeling (e.g., ¹³C-Serine) iso_extract Lipid Extraction iso_start->iso_extract iso_ms LC-MS/MS Analysis iso_extract->iso_ms iso_data Quantitative Data (Metabolic Flux) iso_ms->iso_data alk_start Cell Labeling (Sphingosine Alkyne) alk_fix Fixation & Permeabilization alk_start->alk_fix alk_click Click Chemistry (Azide-Fluorophore) alk_fix->alk_click alk_image Fluorescence Imaging alk_click->alk_image alk_data Qualitative/Semi-Quantitative Data (Localization) alk_image->alk_data

Caption: Experimental workflows for isotopic labeling and sphingosine alkyne.

Conclusion and Recommendations

The choice between isotopic labeling and this compound depends critically on the research question.

  • For quantitative studies of sphingolipid metabolism, synthesis, and turnover, stable isotopic labeling coupled with LC-MS/MS is the superior method. Its minimally perturbative nature ensures that the metabolic pathways being studied are not significantly altered by the probe itself.

  • For studies focused on the subcellular localization, trafficking, and protein interactions of sphingolipids, this compound is a powerful tool. The high sensitivity of fluorescence detection and the bio-orthogonality of the click reaction allow for detailed visualization and analysis that are not possible with isotopic labeling alone.

Ultimately, these two techniques can be viewed as complementary. Isotopic labeling provides robust quantitative data on the "what" and "how much" of sphingolipid metabolism, while alkyne-based probes offer invaluable insights into the "where" and "with what" of sphingolipid biology. For a comprehensive understanding of sphingolipid function, a combination of both approaches may be the most powerful strategy.

References

Illuminating the Subcellular Journey of Sphingosine: A Comparative Guide to Alkyne Metabolite Localization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular location of sphingosine and its metabolites is paramount to unraveling their complex roles in cellular signaling and disease. This guide provides a comprehensive comparison of methods for confirming the subcellular localization of sphingosine (d18:1) alkyne metabolites, supported by experimental data and detailed protocols.

The use of sphingosine analogs modified with a small, bioorthogonal alkyne tag, coupled with click chemistry, has emerged as a powerful strategy to trace the metabolic fate and spatial distribution of these lipids within the cell. This approach offers significant advantages over traditional methods, such as the use of bulky fluorescently labeled lipids, by minimizing perturbations to the natural behavior of the molecule.

Comparative Analysis of Sphingosine Probes

The choice of probe is critical for accurately determining the subcellular localization of sphingosine metabolites. The following table summarizes the key differences and metabolic fates observed when using an alkyne-tagged sphingosine versus a fluorescently labeled sphingosine.

FeatureSphingosine Alkyne ("Fix and Click" Method)Fluorescently Labeled Sphingosine
Probe Description Sphingosine with a terminal alkyne group on the acyl chain. The fluorophore is attached post-fixation via a click reaction.Sphingosine covalently attached to a bulky fluorophore, such as fluorescein.
Principle The small alkyne tag is minimally disruptive, allowing the lipid to be processed by cellular enzymes more naturally. After the desired incubation time, cells are fixed to trap the metabolites in their location. A fluorescent azide is then "clicked" onto the alkyne tag for visualization.The fluorescent lipid is directly added to cells and its localization is tracked via microscopy.
Metabolic Fate Primarily metabolized to ceramide . In a study using a "fix and click" method, 31.6 ± 3.3% of the sphingosine alkyne reporter was converted to ceramide, with no detectable production of sphingosine-1-phosphate[1][2].Primarily metabolized to sphingosine-1-phosphate (S1P) and its downstream products. In a comparative study, 32.8 ± 5.7% of the sphingosine fluorescein reporter was converted to S1P and its metabolites, with no ceramide formation observed[1][2].
Advantages - The alkyne tag is small and less likely to alter the natural metabolism and localization of the sphingolipid[1].- The "fix and click" approach provides a snapshot of the metabolite distribution at a specific time point[1][2].- Allows for multiplexing with other fluorescent imaging techniques, such as immunofluorescence[3].- Simple and direct visualization without the need for a secondary labeling step.
Disadvantages - Requires cell fixation, which precludes live-cell imaging of dynamic processes.- The click chemistry reaction requires specific reagents and optimization.- The bulky fluorophore can significantly alter the lipid's hydrophobicity, metabolism, and subcellular localization[1].- The altered metabolic pathway may not reflect the true fate of endogenous sphingosine[1][2].

Experimental Protocols

Key Experiment: "Fix and Click" Method for Subcellular Localization of Sphingosine Alkyne Metabolites

This protocol is adapted from methodologies that utilize alkyne-functionalized sphingolipids for cellular imaging[1][2][3].

1. Cell Culture and Seeding:

  • Culture cells of interest (e.g., HeLa, primary human colonic epithelial cells) in appropriate media and conditions.

  • Seed cells onto glass-bottom dishes or coverslips suitable for microscopy to achieve a confluency of 50-70% at the time of the experiment.

2. Sphingosine Alkyne Loading:

  • Prepare a stock solution of sphingosine alkyne (e.g., in ethanol or DMSO).

  • Dilute the sphingosine alkyne stock in cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and replace it with the sphingosine alkyne-containing medium.

  • Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) to allow for uptake and metabolism of the probe.

3. Cell Fixation:

  • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

  • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 15-20 minutes at room temperature. Aldehyde-based fixatives are recommended for their ability to preserve cell morphology and retain the lipid reporters within the cell[2].

4. Cell Permeabilization:

  • Wash the fixed cells three times with PBS.

  • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature to allow the click chemistry reagents to access the intracellular metabolites.

5. Click Chemistry Reaction:

  • Prepare the click reaction cocktail. A typical cocktail includes:

    • A fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)

    • A copper chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity[3].

  • Wash the permeabilized cells with PBS.

  • Add the click reaction cocktail to the cells and incubate in the dark for 30-60 minutes at room temperature.

6. Washing and Co-staining (Optional):

  • Wash the cells extensively with PBS to remove unreacted click chemistry reagents.

  • If desired, perform immunofluorescence co-staining for organelle markers (e.g., antibodies against LAMP1 for lysosomes, Calnexin for the endoplasmic reticulum, or GM130 for the Golgi apparatus). This involves blocking, primary and secondary antibody incubations.

7. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any co-stains.

8. Image Analysis:

  • Analyze the acquired images to determine the subcellular localization of the sphingosine alkyne metabolites.

  • Perform co-localization analysis with organelle markers to quantify the distribution of the fluorescent signal in different compartments.

Visualizations

Sphingolipid Metabolic Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA dhSphinganine 3-ketodihydrosphingosine -> Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->dhSphinganine SPT dhCeramide Dihydroceramide dhSphinganine->dhCeramide CerS Ceramide Ceramide dhCeramide->Ceramide DES Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex SMS/GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1P Lyase Complex->Ceramide SMase/GCase Alkyne_Sph Sphingosine Alkyne (Probe) Alkyne_Cer Ceramide Alkyne (Metabolite) Alkyne_Sph->Alkyne_Cer CerS

Caption: Simplified sphingolipid metabolic pathway highlighting the conversion of sphingosine.

Experimental Workflow for "Fix and Click" Localization

Fix_and_Click_Workflow start Seed Cells on Microscopy-compatible Surface incubation Incubate with Sphingosine Alkyne Probe start->incubation wash1 Wash with PBS incubation->wash1 fixation Fix Cells (e.g., 4% PFA) wash1->fixation permeabilization Permeabilize Cells (e.g., Triton X-100) fixation->permeabilization click_reaction Click Reaction: Add Fluorescent Azide + Catalysts permeabilization->click_reaction wash2 Extensive Washing click_reaction->wash2 staining Optional: Immunofluorescence Co-staining wash2->staining imaging Confocal Microscopy and Image Analysis wash2->imaging (if no co-staining) staining->imaging

Caption: Workflow for visualizing sphingosine alkyne metabolites using the "fix and click" method.

References

Safety Operating Guide

Proper Disposal of Sphingosine (d18:1) Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of sphingosine (d18:1) alkyne, a crucial reagent in modern biochemical research. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Immediate Safety and Handling Precautions

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

All handling of this compound, especially when transferring or preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) department as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound is typically supplied as a solution in an organic solvent, such as ethanol. The waste should be classified as flammable organic waste .

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]

  • Waste Collection and Containerization:

    • Use a designated, compatible waste container. This is typically a glass or polyethylene container with a secure, screw-top lid.[1] The original product vial, if empty, can be used for collecting small amounts of related waste.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste." The label should include:

      • The full chemical name: "this compound"

      • The solvent (e.g., "in Ethanol")

      • Approximate concentration and volume.

      • The date the waste was first added to the container.

      • The appropriate hazard pictograms (a conservative approach would include pictograms for flammable and irritant).

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from heat sources and direct sunlight.

    • Ensure secondary containment, such as a chemical-resistant tray, is used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as solid hazardous waste.

  • Collect these materials in a designated, labeled, and sealed plastic bag or container.

  • This solid waste should also be collected by your EH&S department.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 954096-91-4Product Information Sheets
Typical Formulation Solution in ethanolProduct Information Sheets
Storage Temperature -20°CProduct Information Sheets
Known Hazards of Parent Compound (Sphingosine d18:1) Skin irritation, eye irritation, potential respiratory irritationSafety Data Sheet for Sphingosine (d18:1)

Disposal Workflow Diagram

Sphingosine_Disposal_Workflow cluster_prep Preparation for Disposal cluster_collection Waste Collection and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_solid_waste Contaminated Solid Waste start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) start->contaminated_materials fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (Glass or Polyethylene) fume_hood->container labeling Label Container as 'Hazardous Waste' - Chemical Name - Solvent - Date - Hazards container->labeling storage_area Store in Designated Satellite Accumulation Area labeling->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment ehs_contact Contact EH&S for Waste Pickup secondary_containment->ehs_contact documentation Complete Waste Manifest Documentation ehs_contact->documentation disposal Professional Disposal by EH&S documentation->disposal solid_waste_container Collect in Labeled, Sealed Bag/Container contaminated_materials->solid_waste_container ehs_pickup_solid Arrange Pickup with EH&S solid_waste_container->ehs_pickup_solid ehs_pickup_solid->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sphingosine (d18:1) alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sphingosine (d18:1) alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds, such as Sphingosine-1-phosphate (d18:1), indicates that it should be handled as a hazardous substance. The primary hazards are potential skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various scenarios involving this compound.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Chemical fume hood or powder containment hood- N95 or higher rated respirator- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat- Full-length pants and closed-toe shoes
Preparation of Solutions - Chemical fume hood- Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Chemical-resistant lab coat- Full-length pants and closed-toe shoes
In-vitro / In-vivo Experiments - Nitrile gloves- Lab coat- Safety glasses with side shields- Full-length pants and closed-toe shoes

Operational and Disposal Plans

A meticulous operational plan is crucial for minimizing exposure and preventing contamination.

Engineering Controls
  • Ventilation: All handling of powdered this compound must be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Containment: Use disposable bench liners on work surfaces to contain any spills and facilitate cleanup.

Handling Procedures for Powdered this compound
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Decontaminate the balance and the surrounding work area.

  • Weighing: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust.

  • Closure: Tightly seal the container immediately after use.

  • Cleanup: Clean any residual powder from the spatula and weighing paper with a wipe moistened with an appropriate solvent (e.g., ethanol). Dispose of the wipe as hazardous solid waste.

Preparation and Handling of Solutions

This compound is often supplied as a solution in ethanol or as a solid that needs to be dissolved.

  • Solubilization: If starting with a solid, dissolve it in an appropriate solvent such as ethanol, DMSO, or DMF inside a chemical fume hood.[1] To aid dissolution, gentle warming or sonication may be applied.

  • Storage of Solutions: Store solutions in tightly sealed glass vials with Teflon-lined caps at -20°C. Do not store organic solutions in plastic containers as this can lead to leaching of impurities.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and potential exposure. Always adhere to your institution's and local regulations for hazardous waste disposal.

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, bench liners) in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

    • Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps Waste: Any contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washing with detergent and water can typically follow standard laboratory procedures, but confirm this with your institution's guidelines.

  • Waste Pickup: Once waste containers are full, arrange for them to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Sphingosine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace Secure Area weigh_powder Weigh Powdered Compound prep_workspace->weigh_powder Proceed to Handling dissolve Dissolve in Solvent weigh_powder->dissolve If starting from solid experiment Perform Experiment weigh_powder->experiment If using pre-dissolved dissolve->experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) experiment->segregate_waste Post-Experiment decontaminate Decontaminate Glassware experiment->decontaminate waste_pickup Arrange for EHS Pickup segregate_waste->waste_pickup decontaminate->waste_pickup Collect Rinsate

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
Sphingosine (d18:1) alkyne
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